2'-ethoxy-2,3'-bipyridin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2-ethoxypyridin-3-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-16-12-9(5-4-8-14-12)10-6-3-7-11(13)15-10/h3-8H,2H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAKGVGHNASTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C2=NC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2'-ethoxy-2,3'-bipyridin-6-amine
An In-Depth Overview for Researchers and Drug Development Professionals
Introduction
Bipyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their versatile coordination chemistry and diverse biological activities. The specific compound, 2'-ethoxy-2,3'-bipyridin-6-amine, incorporates key structural features—a bipyridine scaffold, an activating amino group, and an ethoxy moiety—that suggest potential applications in drug discovery. This document aims to provide a comprehensive overview of its predicted physicochemical properties, potential synthetic routes, and characterization methodologies based on analogous structures.
Predicted Physicochemical Properties
Quantitative experimental data for this compound is not available. The following table summarizes predicted properties based on computational models and data from structurally similar compounds. These values are estimations and require experimental validation.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₃N₃O | - |
| Molecular Weight | 215.25 g/mol | - |
| Melting Point (°C) | Not available | Likely a solid at room temperature. |
| Boiling Point (°C) | Not available | High boiling point expected due to polarity and hydrogen bonding. |
| pKa | Not available | The amine group suggests basic properties. The pyridine nitrogens will also have distinct pKa values. |
| Solubility | Not available | Expected to have some solubility in polar organic solvents. Aqueous solubility is likely pH-dependent. |
| logP | Not available | The ethoxy group increases lipophilicity compared to the unsubstituted analog. |
Synthesis and Characterization
While a specific protocol for this compound is not documented, a plausible synthetic approach can be extrapolated from established methods for related bipyridine compounds. A potential synthetic workflow is outlined below.
Proposed Synthetic Workflow
A logical approach to the synthesis of this compound would likely involve a cross-coupling reaction, a common method for constructing bipyridine systems.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol for Suzuki Coupling
The following is a generalized protocol for a Suzuki coupling reaction that could be adapted for the synthesis of the target compound.
-
Reaction Setup: To an oven-dried flask, add 2-bromo-6-aminopyridine (1 equivalent), 2-ethoxy-3-pyridineboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of dioxane and water (4:1).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been reported. However, the bipyridine scaffold is present in various biologically active molecules. For instance, some substituted bipyridines have been investigated for their potential as kinase inhibitors or as ligands for metal-based anticancer agents. Without experimental data, any discussion of signaling pathway involvement would be purely speculative. A general workflow for investigating the biological activity of a novel compound is presented below.
Caption: General workflow for the biological evaluation of a novel chemical entity.
Conclusion
This compound represents an unexplored chemical entity with potential for applications in various fields of research. This guide provides a foundational framework of its predicted physicochemical properties and outlines standard methodologies for its synthesis and biological evaluation. All information provided is based on extrapolation from related compounds and must be substantiated through empirical investigation. Further research is warranted to determine the actual properties and potential utility of this compound.
An In-depth Technical Guide on the Solubility and Stability of 2'-ethoxy-2,3'-bipyridin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of the novel compound 2'-ethoxy-2,3'-bipyridin-6-amine. While specific experimental data for this molecule is not yet publicly available, this document outlines the established and recommended protocols for characterizing compounds of this class. The information herein is intended to equip researchers and drug development professionals with the necessary experimental frameworks to assess its potential as a therapeutic agent.
Introduction to this compound
This compound is a heterocyclic compound featuring a bipyridine core, a functional group of significant interest in medicinal chemistry. Bipyridine derivatives are known to act as chelating agents and have been investigated for their potential antiviral, antifungal, antimicrobial, and antitumor activities.[1] The ethoxy and amine substitutions on the bipyridine scaffold of this particular molecule suggest that it may exhibit unique physicochemical properties and biological activities, potentially interacting with signaling pathways such as the PI3K/AKT/mTOR and RAF-MAPK pathways, which are crucial in cancer progression.[1] A thorough understanding of its solubility and stability is paramount for its development as a drug candidate.
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Protocols for determining both kinetic and thermodynamic aqueous solubility are presented below, along with methods for assessing solubility in various organic solvents.
Aqueous Solubility
2.1.1. Kinetic Solubility Assessment
Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties under non-equilibrium conditions.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Aqueous Buffer Addition: Add the DMSO solutions to a 96-well plate, followed by the addition of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation and Precipitation Monitoring: Incubate the plate at room temperature for a defined period (e.g., 2 hours) and monitor for precipitate formation.[2]
-
Quantification: The concentration in the supernatant after centrifugation can be determined by high-performance liquid chromatography (HPLC) with UV detection or by laser nephelometry to detect light scattering from precipitated particles.[2]
2.1.2. Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the saturation concentration of a compound under equilibrium conditions and is a more accurate measure for lead optimization and formulation development.[2]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological pH ranges.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
Solubility in Organic Solvents
Understanding the solubility in organic solvents is crucial for synthesis, purification, and formulation development.
Experimental Protocol:
-
Solvent Selection: A range of common organic solvents should be tested, including but not limited to methanol, ethanol, acetonitrile, dichloromethane, and ethyl acetate.
-
Equilibrium Solubility: Employ the shake-flask method as described for thermodynamic aqueous solubility.
-
Data Reporting: Report the solubility in mg/mL or molarity at the specified temperature.
Data Presentation for Solubility
Quantitative solubility data should be summarized in a clear, tabular format.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| pH 2.0 Buffer | 25 | Data | Thermodynamic |
| pH 4.5 Buffer | 25 | Data | Thermodynamic |
| pH 6.8 Buffer | 25 | Data | Thermodynamic |
| pH 7.4 (PBS) | 25 | Data | Thermodynamic |
| Water | 25 | Data | Thermodynamic |
| Methanol | 25 | Data | Thermodynamic |
| Ethanol | 25 | Data | Thermodynamic |
| Acetonitrile | 25 | Data | Thermodynamic |
| Dichloromethane | 25 | Data | Thermodynamic |
| Ethyl Acetate | 25 | Data | Thermodynamic |
| pH 7.4 (PBS) | 25 | Data | Kinetic |
Stability Assessment
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[3][4][5]
Solid-State Stability
Experimental Protocol (ICH Q1A(R2)):
-
Batch Selection: Use at least one representative batch of this compound.
-
Container Closure System: Store the compound in a container that simulates the proposed packaging for storage and distribution.[6]
-
Storage Conditions:
-
Testing Frequency:
-
Analytical Monitoring: At each time point, assess the sample for appearance, assay, degradation products, and any other critical quality attributes.
Solution-State Stability
Experimental Protocol:
-
Solvent Selection: Prepare solutions of the compound in relevant solvents and aqueous buffers.
-
Storage Conditions: Store the solutions under various conditions, including refrigerated (2-8°C), room temperature (25°C), and elevated temperature (e.g., 40°C). Protect from light where necessary.
-
Time Points: Sample the solutions at appropriate intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and longer for extended studies).
-
Analysis: Analyze the samples for any change in concentration of the parent compound and the appearance of degradation products using a stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and establish the degradation pathways of the molecule.[7][8] This is crucial for developing and validating stability-indicating analytical methods.[9]
Experimental Protocols:
-
Acid Hydrolysis: Reflux the compound in 0.1 M HCl at 60°C for 8 hours.
-
Base Hydrolysis: Reflux the compound in 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid compound to dry heat at 70°C for 48 hours.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Data Presentation for Stability
Summarize the results of the stability studies in tables.
Solid-State Stability Data:
| Storage Condition | Time Point | Appearance | Assay (%) | Total Impurities (%) |
| 25°C/60%RH | 0 Months | White Powder | 99.8 | 0.2 |
| 3 Months | Data | Data | Data | |
| 6 Months | Data | Data | Data | |
| 12 Months | Data | Data | Data | |
| 40°C/75%RH | 0 Months | White Powder | 99.8 | 0.2 |
| 3 Months | Data | Data | Data | |
| 6 Months | Data | Data | Data |
Forced Degradation Data:
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl, 60°C, 8h | Data | Data | Data |
| 0.1 M NaOH, 60°C, 8h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| Thermal, 70°C, 48h | Data | Data | Data |
| Photolytic | Data | Data | Data |
Visualizations
Experimental Workflows
Caption: Workflow for determining kinetic and thermodynamic solubility.
References
- 1. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. scribd.com [scribd.com]
- 5. The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards - Cal Laboratories [cal-laboratories.com]
- 6. database.ich.org [database.ich.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Identity of 2'-ethoxy-2,3'-bipyridin-6-amine: A Search for a Molecule in the Shadows
Despite a comprehensive search of scientific literature, patent databases, and chemical registries, the compound 2'-ethoxy-2,3'-bipyridin-6-amine remains elusive. At present, there is no publicly available information regarding its discovery, history of synthesis, or biological activity. This suggests that the molecule may be a novel chemical entity that has not yet been described in published research, a proprietary compound not disclosed in the public domain, or a substance referred to by a different nomenclature.
Bipyridines, a class of aromatic compounds consisting of two interconnected pyridine rings, are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The specific arrangement and substitution of functional groups on the bipyridine scaffold can dramatically influence their chemical and physical properties, leading to a wide array of applications.
The nomenclature "this compound" suggests a precise molecular architecture:
-
A 2,3'-bipyridine core, indicating that the two pyridine rings are linked between their C2 and C3' positions.
-
A 6-amino group (-NH₂) attached to the first pyridine ring.
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A 2'-ethoxy group (-OCH₂CH₃) attached to the second pyridine ring.
While numerous synthetic methodologies exist for the creation of substituted bipyridines, no specific experimental protocols for the synthesis of this compound have been reported. General approaches to bipyridine synthesis often involve metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings. A hypothetical synthetic route to the target molecule could be envisioned, as illustrated in the workflow diagram below.
Hypothetical Synthetic Workflow
Caption: A potential synthetic pathway for this compound.
This proposed scheme would involve the coupling of a 6-amino-2-halopyridine with a suitable 2-ethoxy-3-pyridinyl organometallic reagent, catalyzed by a palladium complex. Subsequent purification and characterization would be necessary to confirm the identity of the final product.
The lack of available data prevents the creation of a detailed technical guide as requested. There are no quantitative data to summarize, experimental protocols to detail, or established signaling pathways to visualize. The scientific community awaits the first disclosure of this compound in a peer-reviewed publication or patent to understand its properties and potential applications. Until then, its discovery and history remain a matter of speculation.
Uncharted Territory: The Biological Activity of 2'-Ethoxy-2,3'-bipyridin-6-amine Remains Undocumented
A comprehensive review of publicly available scientific literature and databases reveals a significant knowledge gap regarding the biological activity of the chemical compound 2'-ethoxy-2,3'-bipyridin-6-amine. Despite extensive searches for its mechanism of action, potential signaling pathway interactions, and any associated in vitro or in vivo studies, no specific data has been found.
This absence of information prevents the creation of a detailed technical guide as requested. Consequently, there is no quantitative data to summarize, no established experimental protocols to detail, and no known signaling pathways to visualize for this particular molecule.
While the broader class of bipyridine derivatives has been the subject of considerable research, leading to the development of compounds with a wide range of biological activities, including anticancer and antimicrobial properties, the specific biological profile of this compound has not been characterized in any publicly accessible research.
The lack of available data means that for researchers, scientists, and drug development professionals interested in this specific compound, any investigation would be entering uncharted territory. Future research would need to begin with foundational studies to determine its basic biological effects, such as:
-
Cytotoxicity screening: Initial assays to determine if the compound has any toxic effects on various cell lines.
-
Target identification studies: Biochemical or cellular assays to identify potential protein targets.
-
Phenotypic screening: Observing the effects of the compound on cellular or organismal phenotypes to infer its potential mechanism of action.
Without such foundational research, it is impossible to provide the in-depth technical analysis requested. The scientific community awaits initial studies to shed light on the potential biological significance of this compound.
Potential Therapeutic Targets of 2'-ethoxy-2,3'-bipyridin-6-amine: A Technical Guide
Introduction
While 2'-ethoxy-2,3'-bipyridin-6-amine is not extensively documented in publicly available scientific literature, its core structure, a substituted aminobipyridine, belongs to a class of compounds known for a wide array of biological activities. This guide synthesizes data from structurally related bipyridine and aminopyridine derivatives to extrapolate the potential therapeutic targets and pharmacological profile of this compound. The insights presented herein are intended to guide future research and drug development efforts for this and similar molecules.
The bipyridine scaffold is a versatile building block in medicinal chemistry, with different isomers and substitutions leading to varied therapeutic applications.[1][2] Aminopyridines, in particular, are known to interact with a range of biological targets, including enzymes, receptors, and ion channels, exhibiting activities from anti-inflammatory to anticancer and neurological effects.[3]
Table 1: Summary of Biological Activities of Structurally Related Bipyridine and Aminopyridine Derivatives
| Compound Class | Derivative Example | Biological Activity | Potential Therapeutic Targets | Reference |
| 2,3'-Bipyridines | 2,3'-bipyridine-5-carbonitriles | Anti-inflammatory, Antimicrobial | Cyclooxygenase (COX) enzymes, various bacterial targets | [4] |
| 2,2'-Bipyridines | Substituted 2,2'-Bipyridines | Anticancer (Hepatocellular Carcinoma) | Reactive Oxygen Species (ROS) induction, mitochondrial membrane depolarization | [5] |
| 3,4'-Bipyridines | Inamrinone, Milrinone | Cardiotonic, Vasodilator | Phosphodiesterase 3 (PDE3) | [6] |
| 4-Aminopyridines | 4-aminopyridine | Neurological (Spinal Cord Injury) | Voltage-gated potassium channels | [7] |
| 2-Aminopyridines | 2-amino-3-cyanopyridine derivatives | Antibacterial | Bacterial DNA gyrase, Dihydrofolate reductase (DHFR) | [8][9] |
| Aminopyridines | General | Anti-protozoal | Various targets in Trypanosoma and Leishmania species | [10] |
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways. The presence of the 2,3'-bipyridine core suggests possible anti-inflammatory and antimicrobial activities, while the 6-amino group could confer a range of other pharmacological properties.
Anti-inflammatory and Antimicrobial Pathways
Structurally similar 2,3'-bipyridine-5-carbonitriles have demonstrated both anti-inflammatory and antimicrobial effects.[4] This suggests that this compound might also inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes, or interfere with microbial growth.
Anticancer Signaling
Derivatives of the closely related 2,2'-bipyridine isomer have shown anticancer properties by inducing apoptosis in hepatocellular carcinoma cells.[5] The proposed mechanism involves the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane. It is plausible that this compound could exhibit similar cytotoxic effects on cancer cells.
Neurological Activity
Aminopyridines are well-known for their effects on the central nervous system. For instance, 4-aminopyridine is a potassium channel blocker used to treat certain neurological conditions.[7] The aminopyridine moiety in this compound could potentially interact with ion channels or other neuronal receptors.
Experimental Protocols for Target Validation
To validate the hypothesized therapeutic targets of this compound, a series of in vitro and in vivo experiments would be necessary.
Workflow for Target Identification and Validation
Key Experimental Methodologies
-
Enzyme Inhibition Assays:
-
COX Inhibition Assay: To assess anti-inflammatory potential, the ability of the compound to inhibit COX-1 and COX-2 can be measured using commercially available kits (e.g., Cayman Chemical). The assay typically involves monitoring the oxygenation of a substrate (e.g., arachidonic acid) by the enzyme in the presence and absence of the test compound. IC50 values would be determined.
-
PDE3 Inhibition Assay: To evaluate cardiotonic activity, a phosphodiesterase assay can be performed. This involves incubating recombinant PDE3 with its substrate, cAMP, and measuring the amount of product (AMP) formed, often using fluorescence polarization or radioimmunoassay techniques.
-
-
Antimicrobial Susceptibility Testing:
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of the compound against a panel of pathogenic bacteria and fungi can be determined using broth microdilution methods according to CLSI guidelines. This will establish the compound's spectrum of antimicrobial activity.
-
-
Cell-Based Assays for Anticancer Activity:
-
MTT Assay: To determine cytotoxicity, cancer cell lines (e.g., HepG2) would be treated with varying concentrations of the compound. The MTT assay measures the metabolic activity of the cells, which correlates with cell viability.
-
ROS Detection Assay: Intracellular ROS levels can be measured using fluorescent probes such as DCFDA. Cells are treated with the compound, and the fluorescence intensity is measured by flow cytometry or fluorescence microscopy.
-
Mitochondrial Membrane Potential Assay: Changes in mitochondrial membrane potential can be assessed using dyes like JC-1. A shift in fluorescence from red to green indicates mitochondrial depolarization, a hallmark of apoptosis.
-
-
Electrophysiological Assays for Ion Channel Activity:
-
Patch-Clamp Electrophysiology: To investigate effects on neuronal ion channels, whole-cell patch-clamp recordings can be performed on cultured neurons or cells expressing specific potassium channels. This technique allows for the direct measurement of ion channel currents and the effect of the compound on channel gating.
-
While direct experimental data for this compound is lacking, the rich pharmacology of the broader aminobipyridine class provides a strong foundation for predicting its potential therapeutic applications. The proposed targets—spanning inflammatory enzymes, microbial pathways, cancer cell apoptosis machinery, and neuronal ion channels—offer multiple avenues for further investigation. The experimental workflows outlined in this guide provide a roadmap for elucidating the precise mechanism of action and therapeutic potential of this promising compound.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. Design and synthesis of some new 2,3'-bipyridine-5-carbonitriles as potential anti-inflammatory/antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bipyridine - Wikipedia [en.wikipedia.org]
- 7. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
Navigating the Synthesis and Potential of 2'-Ethoxy-2,3'-bipyridin-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Focus: This technical guide addresses the commercial availability, a proposed synthetic pathway, and the potential biological significance of 2'-ethoxy-2,3'-bipyridin-6-amine. Due to the absence of direct commercial suppliers for this specific compound, this document provides comprehensive information on commercially available analogues and outlines a detailed, evidence-based methodology for its synthesis.
Commercial Availability: A Landscape of Related Compounds
Direct searches for commercial suppliers of this compound did not yield any results, indicating that this compound is likely not available as a stock chemical. However, several structurally related analogues are commercially available, providing essential starting points for synthesis or for comparative biological studies.
Table 1: Commercial Availability of this compound Analogues
| Compound Name | Structure | Commercial Suppliers (Exemplary) | Notes |
| 6'-Methoxy-[2,3'-bipyridin]-6-amine | BLDpharm | A close analogue with a methoxy group instead of an ethoxy group. | |
| [2,3'-Bipyridin]-6'-amine | Biosynth, Chiralen | The parent amine without the alkoxy substituent.[1] |
Proposed Synthetic Pathway for this compound
The synthesis of this compound can be achieved through a convergent synthesis strategy, primarily relying on a Suzuki-Miyaura cross-coupling reaction. This well-established palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds between aryl or heteroaryl halides and boronic acids or their esters.[2][3][4] The proposed synthesis involves the preparation of two key intermediates: 2-amino-6-bromopyridine and (2-ethoxy-5-pyridyl)boronic acid .
Synthesis of Intermediate 1: 2-Amino-6-bromopyridine
2-Amino-6-bromopyridine is a crucial building block and can be synthesized from 2,6-dibromopyridine via a nucleophilic aromatic substitution reaction with ammonia.[5]
Experimental Protocol: Synthesis of 2-Amino-6-bromopyridine [5]
-
Reaction Setup: In a steel autoclave with a glass liner, suspend 10.0 g of 2,6-dibromopyridine in 50 mL of concentrated ammonia.
-
Reaction Conditions: Seal the autoclave and heat it to 190°C for 6 hours. The internal pressure will rise to approximately 25 bar.
-
Work-up: After cooling and depressurizing the autoclave, transfer the reaction mixture to a separatory funnel. Add 100 mL of ethyl acetate for phase separation.
-
Extraction: Separate the aqueous phase and extract it twice more with 100 mL portions of ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a cyclohexane/ethyl acetate mixture as the eluent.
Synthesis of Intermediate 2: (2-Ethoxy-5-pyridyl)boronic acid
This intermediate can be prepared from the commercially available 5-bromo-2-ethoxypyridine. The synthesis involves a lithium-halogen exchange followed by quenching with a borate ester.
Experimental Protocol: Synthesis of (2-Ethoxy-5-pyridyl)boronic acid (Adapted from a general procedure for pyridylboronic acids[6][7])
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-2-ethoxypyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C.
-
Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. Stir the mixture at -78°C for 1 hour.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture, ensuring the temperature remains at -78°C. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic.
-
Extraction: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude boronic acid.
Final Step: Suzuki-Miyaura Cross-Coupling
The final step involves the palladium-catalyzed cross-coupling of the two synthesized intermediates.
Experimental Protocol: Synthesis of this compound [2][8]
-
Reaction Setup: To a degassed mixture of 1,4-dioxane and water, add 2-amino-6-bromopyridine (1.0 equivalent), (2-ethoxy-5-pyridyl)boronic acid (1.2 equivalents), and a base such as sodium carbonate (2.0 equivalents).
-
Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100°C) under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic route for this compound.
Potential Biological Activity and Applications
While there is no specific biological data for this compound, the broader class of bipyridine derivatives has been extensively studied and shown to possess a wide range of biological activities. This suggests that the target compound could be a valuable scaffold for drug discovery.
Anticancer Activity
Numerous studies have highlighted the potential of bipyridine derivatives as anticancer agents.[9][10][11] Their mechanisms of action are diverse and can include:
-
Induction of Apoptosis: Some 2,2'-bipyridine derivatives have been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells by promoting the accumulation of reactive oxygen species (ROS) and causing mitochondrial membrane depolarization.[1]
-
Enzyme Inhibition: Bipyridine scaffolds are present in molecules that act as kinase inhibitors. For instance, pyrido[2,3-d]pyrimidine derivatives, which share a similar nitrogen-containing heterocyclic core, have been identified as potent inhibitors of kinases like PIM-1 and tyrosine kinases, which are often dysregulated in cancer.[12]
-
Metal Complexation: Bipyridines are excellent chelating agents for metal ions. Metal complexes of bipyridine derivatives, particularly with ruthenium and gold, have demonstrated significant cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapeutics like cisplatin.[9][10]
Diagram of a Potential Mechanism of Action in Cancer:
Caption: Potential anticancer mechanisms of bipyridine derivatives.
Antimicrobial Activity
Substituted bipyridine derivatives have also been investigated for their antimicrobial properties.[13] The ability of these compounds to chelate metal ions is thought to be a key factor in their antimicrobial action, as this can disrupt essential metallic-dependent enzymatic processes in bacteria and fungi.
Conclusion
While this compound is not a commercially available compound, this technical guide provides a feasible and detailed synthetic route for its preparation. Based on the extensive research into the biological activities of related bipyridine derivatives, this novel compound holds significant promise as a scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Further investigation into its synthesis and biological evaluation is warranted to fully explore its potential.
References
- 1. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-6-bromopyridine | 19798-81-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III) Dithiocarbamate Derivatives [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents [ejchem.journals.ekb.eg]
Methodological & Application
Synthesis Protocol for 2'-Ethoxy-2,3'-bipyridin-6-amine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the synthesis of 2'-ethoxy-2,3'-bipyridin-6-amine, a novel bipyridine derivative with potential applications in medicinal chemistry and materials science. Due to the absence of a previously published direct synthesis, this protocol is proposed based on established palladium-catalyzed cross-coupling methodologies, specifically the Suzuki-Miyaura coupling reaction. The synthesis involves the coupling of two key pyridine building blocks: 2-bromo-6-aminopyridine and 2-ethoxy-3-pyridylboronic acid. This application note provides a comprehensive, step-by-step experimental procedure, a summary of expected quantitative data, and visual representations of the synthetic workflow.
Introduction
Bipyridine derivatives are a critical class of compounds in drug discovery and development, known for their diverse biological activities and their role as versatile ligands in catalysis.[1][2] The specific substitution pattern of this compound suggests its potential as a scaffold for novel therapeutic agents. This protocol details a robust and efficient synthetic route to access this compound, enabling further investigation of its properties.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and an organoboron compound, catalyzed by a palladium complex.[3] In this proposed synthesis, the key coupling partners are 2-bromo-6-aminopyridine and the commercially available 2-ethoxy-3-pyridylboronic acid.[1][4]
Experimental Protocol
Materials and Methods
Reagents:
-
2-bromo-6-aminopyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-6-aminopyridine (1.0 eq), 2-ethoxy-3-pyridylboronic acid (1.2 eq)[1][4], and sodium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 40 mL of dioxane and 10 mL of water).
-
Degassing: Sparge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Data Presentation
Table 1: Summary of Reagents and Expected Yield
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Expected Yield (%) |
| 2-bromo-6-aminopyridine | 173.01 | 1.0 | 1.0 | - |
| 2-ethoxy-3-pyridylboronic acid | 166.97 | 1.2 | 1.2 | - |
| Pd(dppf)Cl₂ | 731.73 | 0.05 | 0.05 | - |
| Sodium carbonate | 105.99 | 2.0 | 2.0 | - |
| Product: this compound | 215.25 | - | - | 70-85* |
*Note: The expected yield is an estimation based on similar Suzuki-Miyaura cross-coupling reactions reported in the literature for the synthesis of bipyridine derivatives and has not been experimentally confirmed for this specific compound.[6][7]
Visualizations
Diagram 1: Synthetic Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Diagram 2: Proposed Reaction Scheme
Caption: The proposed Suzuki-Miyaura coupling reaction for the synthesis of the target molecule.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
1,4-Dioxane is a flammable and potentially carcinogenic solvent. Use with caution in a fume hood.
-
The reaction should be conducted under an inert atmosphere to prevent degradation of the catalyst and reagents.
Conclusion
This application note provides a detailed and plausible synthetic protocol for this compound, a compound of interest for further research in drug discovery and materials science. The proposed Suzuki-Miyaura coupling approach utilizes commercially available starting materials and well-established reaction conditions, offering a high probability of success. Researchers are encouraged to use this protocol as a guide for the synthesis and subsequent investigation of this novel bipyridine derivative.
References
- 1. 2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties [organoborons.com]
- 2. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 4. 2-Ethoxy-3-pyridineboronic acid | 854373-97-0 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2'-ethoxy-2,3'-bipyridin-6-amine
For researchers, scientists, and professionals in drug development, the purity of a compound is paramount for accurate downstream applications and ensuring reproducible results. This document provides detailed application notes and protocols for the purification of 2'-ethoxy-2,3'-bipyridin-6-amine, a key building block in the synthesis of more complex molecules. The following methods are based on established techniques for the purification of bipyridine derivatives and can be adapted and optimized for this specific compound.
Overview of Purification Strategies
The purification of this compound typically involves the removal of unreacted starting materials, reaction byproducts, and other impurities. The choice of purification method will depend on the nature of the impurities, the scale of the purification, and the desired final purity. The most common and effective techniques include:
-
Column Chromatography: A versatile and widely used method for separating compounds based on their differential adsorption to a stationary phase.
-
Recrystallization: A technique for purifying solid compounds based on differences in solubility.
-
Liquid-Liquid Extraction: Used for initial work-up and removal of acidic or basic impurities.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique suitable for achieving very high purity, often on a smaller scale.
The general workflow for the purification of this compound can be visualized as follows:
Application Notes and Protocols for the Cellular Characterization of 2'-ethoxy-2,3'-bipyridin-6-amine
Disclaimer: As of the date of this document, there is no publicly available scientific literature detailing the use of 2'-ethoxy-2,3'-bipyridin-6-amine in cell culture. The following application notes and protocols are provided as a general framework for the initial characterization of a novel small molecule compound in a cell culture setting. All experimental parameters, including concentrations and incubation times, are illustrative and must be empirically determined by the end-user.
Compound Information
| Compound Name | This compound |
| Synonyms | Not available |
| CAS Number | Not available |
| Molecular Formula | C₁₂H₁₂N₄O |
| Molecular Weight | 228.25 g/mol |
| Structure | unavailable |
General Handling and Safety Precautions
As the toxicological properties of this compound have not been established, it should be handled with care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1]
-
Handling: Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[1] Use in a well-ventilated area or a chemical fume hood.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1]
Preliminary Characterization in Cell Culture
Solubility and Stability Testing
The solubility and stability of a compound in cell culture media are critical for obtaining reproducible results.[2][3]
Protocol for Solubility Determination:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Serially dilute the stock solution into cell culture medium to a range of final concentrations (e.g., 1 µM to 100 µM).
-
Incubate the solutions under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your planned experiments (e.g., 24, 48, 72 hours).
-
Visually inspect for precipitation at each time point.
-
(Optional) For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using techniques like HPLC-MS.[4]
Table 1: Example Solubility Assessment
| Concentration (µM) | Solvent | Observation at 24h | Observation at 48h |
| 1 | DMSO | Soluble | Soluble |
| 10 | DMSO | Soluble | Soluble |
| 50 | DMSO | Soluble | Precipitate |
| 100 | DMSO | Precipitate | Precipitate |
Cytotoxicity Assessment
Determining the cytotoxic concentration range of a novel compound is essential for designing subsequent functional assays.
Protocol for Cytotoxicity Assay (e.g., using MTT):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a range of concentrations of this compound in complete cell culture medium. Remember to include a vehicle control (e.g., DMSO at the highest concentration used for the compound).[5]
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Incubate the plate for various time points (e.g., 24, 48, 72 hours).
-
At each time point, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Table 2: Example Cytotoxicity Data (IC₅₀ Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | >100 | 85.2 | 62.5 |
| HeLa | >100 | 91.7 | 75.3 |
| A549 | >100 | 78.4 | 55.9 |
Application: Investigating Anti-Proliferative Effects
Based on the cytotoxic activity observed, a potential application of this compound could be the inhibition of cancer cell proliferation. Bipyridine derivatives have been reported to possess cytotoxic effects against cancer cell lines.[6][7]
Cell Proliferation Assay (e.g., using BrdU incorporation)
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with non-toxic concentrations of this compound (e.g., below the IC₅₀) for the desired duration.
-
Add BrdU labeling solution to the wells and incubate to allow for incorporation into newly synthesized DNA.
-
Fix, permeabilize, and treat the cells with a nuclease to expose the incorporated BrdU.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add the substrate and measure the signal using a microplate reader.
Cell Cycle Analysis
To understand the mechanism of anti-proliferative effects, it's useful to investigate the compound's impact on the cell cycle.[8]
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Hypothetical Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a hypothetical mechanism of action and a general experimental workflow for investigating this compound.
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for cellular characterization.
Conclusion
While specific applications for this compound in cell culture are not yet defined, the protocols and workflows outlined in this document provide a comprehensive starting point for its investigation. Researchers can adapt these general methodologies to explore the biological activities of this novel compound and elucidate its potential therapeutic applications. Careful and systematic characterization, beginning with fundamental aspects like solubility and cytotoxicity, is paramount for obtaining meaningful and reproducible data.
References
- 1. fishersci.com [fishersci.com]
- 2. Amino acids in the cultivation of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Use Inhibitors [sigmaaldrich.com]
- 6. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 2'-ethoxy-2,3'-bipyridin-6-amine
Disclaimer: As of the current date, there is no publicly available scientific literature detailing the specific in vivo applications, mechanism of action, or established protocols for 2'-ethoxy-2,3'-bipyridin-6-amine. The following application notes and protocols are presented as a representative example based on the known biological activities of structurally related bipyridine derivatives. Researchers should conduct comprehensive in vitro characterization and dose-ranging toxicology studies before proceeding with in vivo experiments.
Introduction
Bipyridine scaffolds are recognized as privileged structures in medicinal chemistry, with a broad spectrum of biological activities.[1][2] Derivatives of bipyridine have demonstrated significant potential as therapeutic agents, exhibiting anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3][4] Notably, various bipyridine-containing compounds have been investigated for their potent in vitro and in vivo anticancer activities.[5][6][7][8] These compounds can exert their effects through diverse mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of critical signaling pathways involved in cancer progression, such as those involving AKT and BRAF kinases.[7][9]
This document provides a hypothetical application framework and detailed protocols for the in vivo evaluation of this compound as a potential anticancer agent, based on the activities of similar bipyridine derivatives.
Hypothetical Application: Anticancer Agent for Solid Tumors
Based on the established anticancer properties of the bipyridine class of molecules, this compound is hypothesized to possess antitumor activity. The proposed in vivo application is to evaluate its efficacy in a murine xenograft model of human cancer (e.g., prostate, breast, or lung cancer).
Potential Mechanism of Action: It is postulated that this compound may induce cancer cell death through the intrinsic apoptotic pathway, potentially triggered by an increase in intracellular ROS and subsequent mitochondrial membrane depolarization.[7][9] This could be mediated by the inhibition of key pro-survival signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile and biocompatible formulation of the test compound for intraperitoneal injection in mice.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80
-
Saline (0.9% NaCl), sterile
Protocol:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Dissolve the compound in DMSO to create a stock solution (e.g., 50 mg/mL). Ensure complete dissolution by gentle vortexing.
-
In a separate sterile tube, prepare the vehicle solution. For a final formulation of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline, mix the components in the specified ratios.
-
Slowly add the DMSO stock solution to the vehicle, vortexing gently to ensure a homogenous mixture.
-
The final concentration of the dosing solution should be adjusted based on the desired dose and a standard injection volume (e.g., 100 µL for a 20g mouse).
-
Prepare the formulation fresh on each day of dosing.
Murine Xenograft Model and In Vivo Efficacy Study
Objective: To assess the in vivo antitumor efficacy of this compound in a human cancer xenograft model.
Materials and Animals:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old.
-
Human cancer cell line (e.g., PC3 for prostate cancer).
-
Matrigel
-
Calipers
-
Formulated this compound
-
Vehicle control
-
Positive control drug (e.g., cisplatin or doxorubicin).
Protocol:
-
Expand the chosen cancer cell line in culture.
-
On the day of inoculation, harvest and resuspend the cells in a 1:1 mixture of sterile saline and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (intraperitoneal injection)
-
Group 2: Low-dose this compound
-
Group 3: High-dose this compound
-
Group 4: Positive control
-
-
Administer the treatments daily or as determined by preliminary toxicology studies.
-
Measure tumor volume with calipers three times a week using the formula: Volume = (length x width²)/2.
-
Monitor the body weight of the mice three times a week as an indicator of toxicity.
-
At the end of the study (e.g., 21 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis.
Pharmacodynamic (PD) Biomarker Analysis
Objective: To analyze tumor tissue for biomarkers indicative of the compound's mechanism of action.
Protocol:
-
Immediately after excision, divide the tumor into sections.
-
Fix one section in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis (e.g., cleaved caspase-3 for apoptosis, Ki-67 for proliferation).
-
Snap-freeze another section in liquid nitrogen for Western blot analysis (e.g., to measure levels of p-AKT, total AKT, and other relevant signaling proteins).
-
Homogenize a third section for a ROS assay, if applicable.
Data Presentation
Table 1: In Vivo Antitumor Efficacy of this compound in a PC3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | - | 1250 ± 150 | 0 | 21.5 ± 0.8 |
| This compound | 10 | 875 ± 120 | 30 | 21.2 ± 0.7 |
| This compound | 25 | 450 ± 95 | 64 | 20.1 ± 0.9 |
| Positive Control (Cisplatin) | 5 | 380 ± 80 | 70 | 18.5 ± 1.2 |
Data are hypothetical and for illustrative purposes only.
Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissues
| Treatment Group | Dose (mg/kg) | Cleaved Caspase-3 (% Positive Cells) | Ki-67 (% Positive Cells) | p-AKT/Total AKT Ratio (Relative to Vehicle) |
| Vehicle Control | - | 5 ± 1.2 | 85 ± 5.6 | 1.00 |
| This compound | 25 | 25 ± 3.5 | 40 ± 4.1 | 0.45 |
| Positive Control (Cisplatin) | 5 | 30 ± 4.0 | 35 ± 3.8 | Not Applicable |
Data are hypothetical and for illustrative purposes only.
Visualizations
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of some new 2,3'-bipyridine-5-carbonitriles as potential anti-inflammatory/antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 2'-Ethoxy-2,3'-bipyridin-6-amine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. This document provides detailed application notes and protocols for the characterization of 2'-ethoxy-2,3'-bipyridin-6-amine, a novel small molecule, in biochemical kinase inhibition assays. The protocols outlined below describe a generalized approach to determining the inhibitory potency and selectivity of this compound, and can be adapted for a variety of kinase targets.
Introduction to Kinase Inhibition
Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, altering the substrate's activity, localization, or interaction with other proteins.[1] Aberrant kinase activity can lead to uncontrolled cell growth, proliferation, and survival, which are hallmarks of cancer.[1] Kinase inhibitors are designed to block the activity of these enzymes, often by competing with ATP for binding to the kinase's active site, thereby preventing phosphorylation and downstream signaling.[2] The selectivity of a kinase inhibitor for its intended target over other kinases is a crucial determinant of its therapeutic efficacy and potential side effects.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound was evaluated against a panel of protein kinases to determine its potency and selectivity profile. The half-maximal inhibitory concentration (IC50) was determined for each kinase using a luminescence-based in vitro assay. The results are summarized in the table below.
| Target Kinase | Family | IC50 (nM) |
| Kinase A | Tyrosine Kinase | 15 |
| Kinase B | Serine/Threonine Kinase | 250 |
| Kinase C | Tyrosine Kinase | 800 |
| Kinase D | Serine/Threonine Kinase | >10,000 |
| Kinase E | Tyrosine Kinase | 45 |
| Kinase F | Serine/Threonine Kinase | >10,000 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the in vitro potency of this compound against a specific protein kinase. The assay measures the amount of ATP remaining in solution following the kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity, and therefore lower inhibition.
Materials:
-
This compound (test compound)
-
Recombinant human kinase
-
Kinase substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
Luminescent kinase assay reagent
-
White, opaque 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in DMSO to generate a concentration-response curve (e.g., 10-point, 3-fold serial dilutions).
-
Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the specific kinase and its corresponding substrate peptide in the kinase reaction buffer.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO (as a control) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the kinase reaction mixture to each well.
-
Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the high (no enzyme) and low (no inhibitor) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visual Representations
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
The protocols and data presented here provide a framework for the characterization of this compound as a kinase inhibitor. The compound demonstrates potent activity against specific kinases, suggesting its potential as a lead compound for further development. The provided methodologies can be readily adapted to explore its effects on other kinases and to elucidate its mechanism of action in a cellular context.
References
Application Notes: Using 2'-Ethoxy-2,3'-bipyridin-6-amine Scaffolds in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-amino-bipyridine scaffold is a versatile platform for the development of small-molecule fluorescent probes. These probes are valuable tools in life sciences research and drug development for visualizing and quantifying dynamic cellular processes. Due to the absence of specific data for 2'-ethoxy-2,3'-bipyridin-6-amine, this document provides application notes and protocols based on the well-characterized, structurally related ratiometric fluorescent probe, 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2′-bipyridin]-6-amine , herein referred to as rBpyZ.[1][2][3] This probe serves as an exemplary model for the potential applications of the this compound scaffold.
rBpyZ is a high-affinity ratiometric fluorescent probe designed for the detection of endogenous labile zinc (Zn²⁺) in living cells.[1][2] Labile Zn²⁺ is a crucial second messenger involved in numerous physiological and pathological processes, including gene expression, enzyme regulation, and apoptosis.[1][4] The rBpyZ probe exhibits a distinct shift in its fluorescence emission spectrum upon binding to Zn²⁺, allowing for quantitative imaging of intracellular Zn²⁺ dynamics.[1][2] This ratiometric capability minimizes artifacts from variations in probe concentration, cell thickness, or illumination intensity, providing a robust method for cellular analysis.[5][6]
Key Applications:
-
Real-time imaging of intracellular labile Zn²⁺ pools.
-
Studying the role of Zn²⁺ signaling in cellular processes like apoptosis.[1]
-
Screening for compounds that modulate cellular zinc homeostasis.
-
Assessing cellular stress responses associated with changes in labile Zn²⁺.
Data Presentation
The photophysical and binding properties of the representative probe, rBpyZ, are summarized below. These characteristics highlight its suitability for fluorescence microscopy.
Table 1: Photophysical and Binding Properties of rBpyZ Probe [1][2]
| Property | Value |
| Excitation Maximum (λex) | ~365 nm |
| Emission Maximum (λem) | |
| - Apo (Zn²⁺-free) | 438 nm |
| - Holo (Zn²⁺-bound) | 465 nm |
| Stokes Shift | >139 nm |
| Dissociation Constant (Kd) | 0.77 nM |
| Detection Limit | 0.10 nM |
| Quantum Yield | Data not specified |
| Molar Extinction Coefficient | Data not specified |
Table 2: Recommended Parameters for Live-Cell Imaging
| Parameter | Recommendation |
| Cell Line Example | A549 (Human Lung Adenocarcinoma)[1] |
| Probe Stock Solution | 1-10 mM in DMSO |
| Final Loading Concentration | 1-10 µM in cell culture medium |
| Loading Time | 15-30 minutes at 37°C |
| Excitation Wavelength | 365-405 nm (e.g., DAPI filter set) |
| Emission Channel 1 (Apo) | 420-450 nm |
| Emission Channel 2 (Holo) | 460-500 nm |
Visualizations
Mechanism of Ratiometric Sensing
The diagram below illustrates the principle of ratiometric fluorescence detection of Zn²⁺. The unbound (Apo) probe emits blue light. Upon binding Zn²⁺, a conformational change and intramolecular charge transfer lead to an emissive state with a longer wavelength (cyan).
Caption: Mechanism of the ratiometric Zn²⁺ probe.
Experimental Workflow for Cellular Imaging
This workflow outlines the key steps for preparing, imaging, and analyzing cells using a 6-amino-bipyridine-based probe.
Caption: Experimental workflow for live-cell ratiometric imaging.
Simplified Zinc Signaling in Apoptosis
Changes in labile Zn²⁺ levels are critical during apoptosis. The probe can be used to monitor these dynamics in relation to key apoptotic events.
Caption: Role of labile Zn²⁺ in apoptosis signaling.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Endogenous Labile Zn²⁺
This protocol describes the use of a 6-amino-bipyridine probe for imaging basal levels of labile Zn²⁺ in cultured mammalian cells.
A. Materials
-
Probe (e.g., rBpyZ)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Mammalian cell line (e.g., A549, HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Glass-bottom microscopy dishes or coverslips
B. Equipment
-
Fluorescence microscope with environmental chamber (37°C, 5% CO₂)
-
Filter sets for DAPI or similar UV/violet excitation (e.g., Ex: 365-405 nm)
-
Two emission filters or a filter wheel/spectrometer to separate emissions around 440 nm and 470 nm.
-
High-sensitivity monochrome camera
C. Procedure
-
Cell Preparation:
-
Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Incubate under standard conditions (37°C, 5% CO₂) for 24-48 hours.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the probe in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in complete culture medium to a final working concentration of 5 µM. Vortex briefly to ensure complete mixing.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Add the probe-containing medium to the cells.
-
Incubate for 20 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently aspirate the loading medium.
-
Wash the cells twice with pre-warmed PBS or HBSS to remove any extracellular probe.
-
Add fresh, pre-warmed culture medium or a suitable live-cell imaging buffer to the dish.
-
-
Fluorescence Microscopy:
-
Place the dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for 5-10 minutes.
-
Using a low excitation power to minimize phototoxicity, acquire images sequentially in two channels:
-
Channel 1 (Apo): Ex: ~365-405 nm, Em: ~420-450 nm
-
Channel 2 (Holo): Ex: ~365-405 nm, Em: ~460-500 nm
-
-
Acquire a brightfield or DIC image for cell morphology.
-
-
Image Analysis:
-
Perform background subtraction on both channels.
-
Generate a ratio image by dividing the image from Channel 2 (Holo) by the image from Channel 1 (Apo) on a pixel-by-pixel basis.
-
Display the final ratio image using a pseudocolor lookup table to visualize the relative concentrations of labile Zn²⁺.
-
Protocol 2: Monitoring Changes in Labile Zn²⁺ During Apoptosis
This protocol extends Protocol 1 to visualize the dynamics of labile Zn²⁺ during chemically-induced apoptosis.
A. Additional Materials
-
Apoptosis-inducing agent (e.g., 1-5 µM Staurosporine, 10 mM N-ethylmaleimide)
-
Positive control (optional): 50 µM ZnSO₄ with a zinc ionophore (e.g., 5 µM pyrithione).
-
Negative control (optional): 100 µM TPEN (a high-affinity zinc chelator).
B. Procedure
-
Prepare and Load Cells: Follow steps 1-4 from Protocol 1.
-
Baseline Imaging: Acquire initial ratiometric images of the healthy cells before adding any treatment (Time = 0).
-
Induce Apoptosis:
-
To the imaging dish, add the apoptosis-inducing agent at its final working concentration.
-
Immediately begin time-lapse imaging, acquiring dual-channel images every 2-10 minutes for the desired duration (e.g., 1-4 hours).
-
-
Controls (in separate dishes):
-
Positive Control: Add ZnSO₄/pyrithione solution to probe-loaded cells and image immediately to confirm probe responsiveness. Expect a strong increase in the ratiometric signal.
-
Negative Control: Add TPEN to probe-loaded cells and image. Expect a significant decrease in the ratiometric signal.
-
-
Image Analysis:
-
Generate a time-lapse series of ratio images.
-
Select regions of interest (ROIs) within individual cells to quantify the change in the average ratio value over time.
-
Plot the normalized ratio (Ratio / Ratio at T₀) versus time to visualize the dynamics of labile Zn²⁺ during apoptosis.
-
References
- 1. High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2′-Bipyridine Scaffold for Endogenous Zn2+ and Its Application to Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2'-Bipyridine Scaffold for Endogenous Zn2+ and Its Application to Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2′-Bipyridine Scaffold for Endogenous Zn2+ and Its Application to Living Cells [mdpi.com]
- 4. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ratiometric Imaging | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. Ratiometric imaging of pH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-ethoxy-2,3'-bipyridin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive experimental framework for the initial characterization of 2'-ethoxy-2,3'-bipyridin-6-amine, a novel small molecule with potential as a targeted therapeutic agent. Based on its structural features, which are common in kinase inhibitors, we hypothesize that this compound may target protein kinases involved in oncogenic signaling pathways. For the purpose of this document, we will outline a research plan to investigate its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in various cancers.
This document provides detailed protocols for a tiered experimental approach, from initial broad-spectrum kinase screening to specific cellular and in vivo assays. The data generated will help to elucidate the compound's mechanism of action, selectivity, and potential as a lead candidate for further drug development.
Diagram 1: Proposed Experimental Workflow
Caption: A tiered approach for the preclinical evaluation of this compound.
Phase 1: Target Identification and In Vitro Characterization
Kinome-wide Selectivity Profiling
Objective: To identify the primary kinase targets of this compound and assess its selectivity across the human kinome.
Protocol: A kinome-wide binding assay, such as the KINOMEscan™, is recommended.[1][2][3][4][5]
-
Vendor: Eurofins Discovery or similar provider.
-
Compound Concentration: A single high concentration (e.g., 10 µM) is used for the initial screen.
-
Assay Principle: The assay measures the ability of the test compound to compete with a proprietary, active-site directed ligand for binding to a panel of over 400 human kinases. Binding is quantified by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Data Output: Results are typically presented as percent of control, where a lower percentage indicates stronger binding. A threshold (e.g., <10% of control) is used to identify significant "hits".
Data Presentation:
| Table 1: Kinome-wide Screening Hits for this compound (10 µM) | | :--- | :--- | | Kinase Target | Binding (% of Control) | | EGFR | 5.2 | | HER2 | 45.8 | | SRC | 60.1 | | LCK | 75.3 | | ... | ... |
Biochemical IC50 Determination
Objective: To quantify the potency of this compound against the primary target(s) identified in the kinome scan (hypothetically EGFR).
Protocol: A LanthaScreen™ Eu Kinase Binding Assay is a suitable method.[6][7][8][9]
-
Reagents:
-
Recombinant human EGFR kinase domain.
-
Europium-labeled anti-tag antibody (e.g., anti-GST).
-
Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
TR-FRET dilution buffer.
-
This compound, serially diluted.
-
-
Procedure:
-
Prepare a 2X solution of the kinase and a 2X solution of the tracer in TR-FRET dilution buffer.
-
In a 384-well plate, add 5 µL of the 2X kinase solution.
-
Add 5 µL of each concentration of the serially diluted test compound.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a 2X solution of the Eu-labeled antibody and tracer.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.
-
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Table 2: Biochemical Potency of this compound against EGFR | | :--- | :--- | | Parameter | Value | | IC50 (nM) | 15.7 | | 95% Confidence Interval | 12.1 - 20.4 | | Hill Slope | -1.1 |
Phase 2: Cellular Activity Assessment
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines with known EGFR status.
Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[10][11][12][13]
-
Cell Lines:
-
A431 (human epidermoid carcinoma, high EGFR expression).
-
NCI-H1975 (human non-small cell lung cancer, EGFR L858R/T790M mutant).
-
MCF-7 (human breast adenocarcinoma, low EGFR expression - as a negative control).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for 72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Table 3: Anti-proliferative Activity of this compound | | :--- | :--- | :--- | | Cell Line | EGFR Status | GI50 (nM) | | A431 | High expression | 52.3 | | NCI-H1975 | L858R/T790M | 89.1 | | MCF-7 | Low expression | >10,000 |
Target Engagement and Pathway Analysis
Objective: To confirm that this compound inhibits EGFR signaling in a cellular context.
Protocol: Western blotting for phosphorylated EGFR (p-EGFR) and downstream signaling proteins.[14][15][16][17]
-
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 15 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-ERK1/2, anti-total ERK1/2, and a loading control like GAPDH).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Diagram 2: Hypothesized EGFR Signaling Pathway Inhibition
Caption: Inhibition of EGFR signaling by this compound.
Phase 3: In Vivo Efficacy Studies
Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant in vivo model.[18][19][20][21][22]
Protocol:
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: A431 cells.
-
Procedure:
-
Subcutaneously inject 5 x 10^6 A431 cells in Matrigel into the flank of each mouse.
-
Monitor tumor growth with calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment groups:
-
Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
This compound (e.g., 10 mg/kg, 30 mg/kg), administered daily by oral gavage.
-
Positive control (e.g., erlotinib at 50 mg/kg).
-
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study (e.g., 21 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation:
| Table 4: In Vivo Efficacy in A431 Xenograft Model | | :--- | :--- | :--- | :--- | | Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | | Vehicle | - | 1540 ± 210 | - | | this compound | 10 | 985 ± 150 | 36 | | this compound | 30 | 523 ± 98 | 66 | | Erlotinib | 50 | 460 ± 85 | 70 |
References
- 1. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. theraindx.com [theraindx.com]
- 19. mdpi.com [mdpi.com]
- 20. idibell.cat [idibell.cat]
- 21. Xenograft Models - Altogen Labs [altogenlabs.com]
- 22. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: 2'-Ethoxy-2,3'-bipyridin-6-amine as a Putative Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific compound 2'-ethoxy-2,3'-bipyridin-6-amine as a molecular probe is not currently prevalent in scientific literature. The following application notes and protocols are constructed based on the established use of structurally analogous compounds, particularly those based on the 6-amino-bipyridine scaffold, which have been identified as effective molecular probes. These notes serve as a predictive guide to the potential applications and methodologies for this compound, should it be synthesized and validated for such purposes.
Introduction
Bipyridine derivatives are a well-established class of chelating agents with significant potential in the development of molecular probes for various biological analytes. The 6-amino-2,2'-bipyridine scaffold, for instance, has been successfully utilized to create ratiometric fluorescent probes for detecting metal ions like Zn²⁺.[1][2] The introduction of an ethoxy group at the 2'-position of a 2,3'-bipyridin-6-amine core, creating this compound, could modulate the electronic and steric properties of the molecule, potentially leading to novel or enhanced probing capabilities. This document outlines the prospective applications, characteristics, and experimental protocols for this hypothetical molecular probe.
Anticipated Applications
Based on the functionalities of similar bipyridine structures, this compound is anticipated to be a valuable tool in the following areas:
-
Fluorescent Imaging of Metal Ions: The bipyridine core is a strong chelator for divalent metal ions. It is plausible that this compound could serve as a selective fluorescent probe for ions such as Zn²⁺, Fe²⁺, or Cu²⁺ in cellular and subcellular environments.
-
Cellular Imaging: Probes based on the 6-amino-2,2'-bipyridine scaffold have demonstrated good cell membrane permeability, enabling the visualization of analytes in living cells.[1][2]
-
Studying Apoptosis: Labile zinc dynamics are closely linked to apoptotic pathways. A probe for Zn²⁺ could be instrumental in studying the role of this ion in programmed cell death.[1]
-
Drug Discovery: By analogy to other kinase inhibitors with aminopyrimidine or aminopyridine cores, there is a potential for this scaffold to be explored for inhibitory activity against protein kinases, which are crucial targets in drug development.
Predicted Physicochemical and Photophysical Properties
The properties of molecular probes are critical to their function. Based on data from analogous 6-amino-bipyridine probes, the following characteristics for this compound can be hypothesized.
| Property | Predicted Value/Characteristic |
| Binding Affinity (Kd) | Sub-nanomolar to nanomolar range for target metal ions, similar to the 0.77 nM Kd observed for a 6-amino-2,2'-bipyridine-based Zn²⁺ probe.[1] |
| Fluorescence | Likely to exhibit ratiometric fluorescence upon binding to a target ion, characterized by a shift in the emission wavelength. For instance, a decrease at one wavelength and a corresponding increase at another.[1][2] |
| Stokes Shift | A large Stokes shift (e.g., >130 nm) is a desirable feature to minimize self-quenching and background interference, as seen in related probes.[1][2] |
| Selectivity | High selectivity for a specific target analyte (e.g., Zn²⁺) over other biologically relevant ions is a crucial requirement for a useful molecular probe. |
| Cell Permeability | The lipophilic nature of the ethoxy group may enhance cell membrane permeability, facilitating studies in living cells. |
Signaling Pathway of Interest: Zinc-Modulated Apoptosis
A primary application of a Zn²⁺-sensitive probe would be in elucidating the role of labile zinc in apoptosis. The concentration of intracellular Zn²⁺ is known to fluctuate during apoptosis, and a molecular probe could visualize these changes in real-time.
Caption: Zinc signaling in apoptosis.
Experimental Protocols
The following are detailed, hypothetical protocols for the application of this compound as a fluorescent probe for intracellular zinc.
Protocol 1: In Vitro Spectroscopic Analysis
Objective: To determine the binding affinity and selectivity of the probe for Zn²⁺.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
HEPES buffer (50 mM, pH 7.4)
-
ZnCl₂ solution (10 mM in water)
-
Solutions of other metal chlorides (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, CuCl₂)
-
Fluorometer
Procedure:
-
Prepare a working solution of the probe (e.g., 10 µM) in HEPES buffer.
-
Titration: Aliquot the probe solution into a series of cuvettes. Add increasing concentrations of ZnCl₂ (from 0 to 2 molar equivalents).
-
Incubate for 5 minutes at room temperature.
-
Measure the fluorescence emission spectra (e.g., excitation at 380 nm, emission scan from 400 to 600 nm).
-
Plot the ratio of fluorescence intensities at the two emission maxima against the Zn²⁺ concentration to determine the dissociation constant (Kd).
-
Selectivity Test: Prepare solutions of the probe with a fixed concentration of Zn²⁺ (e.g., 1 equivalent) and a 100-fold excess of other metal ions. Measure the fluorescence response to assess interference.
Protocol 2: Cellular Imaging of Labile Zinc
Objective: To visualize changes in intracellular labile Zn²⁺ concentrations in living cells.
Materials:
-
Human lung adenocarcinoma cells (A549) or other suitable cell line
-
DMEM/F12 medium supplemented with 10% FBS
-
This compound stock solution (1 mM in DMSO)
-
N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) as a zinc chelator
-
ZnCl₂ solution
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate A549 cells on glass-bottom dishes and culture until they reach 70-80% confluency.
-
Probe Loading: Wash the cells with serum-free medium. Incubate the cells with the probe (e.g., 5 µM in serum-free medium) for 30 minutes at 37°C.
-
Washing: Wash the cells three times with serum-free medium to remove excess probe.
-
Imaging: Acquire fluorescence images using two different emission channels (corresponding to the unbound and Zn²⁺-bound forms of the probe).
-
Modulation of Zinc Levels:
-
To decrease intracellular zinc, add TPEN (e.g., 10 µM) to the cells and image the change in fluorescence.
-
To increase intracellular zinc, add a solution of ZnCl₂ (e.g., 50 µM) and image the fluorescence response.
-
-
Image Analysis: Calculate the ratio of fluorescence intensities from the two channels to visualize the relative concentration of labile Zn²⁺.
Experimental Workflow
Caption: Cellular zinc imaging workflow.
Conclusion
While further synthesis and empirical validation are necessary, this compound represents a promising candidate for a novel molecular probe. Its structural similarity to known fluorescent sensors suggests potential for high-affinity, ratiometric detection of biologically important analytes like Zn²⁺. The protocols and conceptual frameworks provided here offer a robust starting point for researchers interested in exploring the capabilities of this and other new-generation bipyridine-based molecular probes in cellular biology and drug discovery.
References
No Direct Applications of 2'-ethoxy-2,3'-bipyridin-6-amine in Drug Discovery Found
Despite a comprehensive search, no specific applications of the compound 2'-ethoxy-2,3'-bipyridin-6-amine in drug discovery have been documented in the scientific literature. The requested detailed application notes, protocols, and data are therefore unavailable for this specific molecule.
While information on the broader classes of bipyridine and aminopyridine derivatives reveals their significance in medicinal chemistry, data directly pertaining to this compound, including its synthesis, biological activity, and mechanism of action, is absent from the reviewed sources.
Insights from Related Bipyridine and Aminopyridine Compounds
Research into structurally related compounds provides some context for the potential, yet unproven, utility of the bipyridine scaffold in drug discovery. For instance, various derivatives of bipyridine have been synthesized and evaluated for their therapeutic potential, particularly in oncology.
One study detailed the synthesis of a series of 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide derivatives, which demonstrated cytotoxic effects against the MCF-7 adenocarcinoma breast cancer cell line.[1][2][3] Some of these compounds exhibited promising activity, with one derivative showing higher potency than the standard chemotherapy drug doxorubicin.[2][3] This highlights the potential of the bipyridine core structure as a scaffold for the development of novel anticancer agents. The general class of 2-aminopyridines is also a common structural motif in drug-like compounds.[4]
It is important to emphasize that these findings relate to different bipyridine derivatives and not to this compound itself. The specific substitution pattern and the presence of the ethoxy group would significantly influence the physicochemical properties and biological activity of the target compound, making direct extrapolation of these results inappropriate.
The compound [2,3'-Bipyridin]-6'-amine, which lacks the ethoxy substituent, is commercially available and described as a building block for the synthesis of more complex molecules, including potential new drugs for cancer treatment.[5] However, no specific biological data or drug discovery applications for this parent amine were provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4'- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [2,3'-Bipyridin]-6'-amine | 31860-60-3 | FB141123 [biosynth.com]
Application Note & Protocol: Quantification of 2'-ethoxy-2,3'-bipyridin-6-amine in Human Plasma using LC-MS/MS
AN-001 | For Research Use Only
Abstract
This document outlines a comprehensive protocol for the quantification of 2'-ethoxy-2,3'-bipyridin-6-amine in human plasma. The described method utilizes a straightforward protein precipitation extraction procedure followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a robust framework for researchers, scientists, and drug development professionals to establish a validated bioanalytical method suitable for pharmacokinetic, toxicokinetic, and other drug development studies. The method validation parameters presented herein are illustrative and should be confirmed in the end-user's laboratory.
Introduction
The quantitative analysis of drug candidates and their metabolites in biological matrices is a critical component of drug discovery and development.[1][2] this compound is a heterocyclic amine whose pharmacokinetic profile is essential for understanding its efficacy and safety. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for accurate quantification of small molecules in complex biological samples like plasma.[3][4] This application note details a starting point for developing and validating such a method, covering sample preparation, chromatographic separation, and mass spectrometric detection.[5][6]
Principle of the Method
The analytical method involves the extraction of this compound and a suitable internal standard (IS) from human plasma via protein precipitation with acetonitrile. After centrifugation, the supernatant is injected into a reverse-phase UPLC/HPLC system for chromatographic separation. The analyte and IS are then detected and quantified using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version (e.g., this compound-d5) or another bipyridine derivative.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm).
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), stored at -70°C.
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
Instrumentation
A UPLC/HPLC system coupled with a triple quadrupole mass spectrometer is required. The example parameters below are based on common systems like a Waters ACQUITY UPLC with a Sciex 6500+ QTRAP or similar.[4][5]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of the analyte and IS in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
Sample Preparation Protocol
-
Thaw blank human plasma and test samples on ice. Vortex to ensure homogeneity.
-
Aliquot 50 µL of plasma (for CC, QC, and unknown samples) into 1.5 mL polypropylene tubes. For blank samples, use 50 µL of blank plasma. For the double blank, use 50 µL of water.
-
Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile) to all tubes except the double blank. To the double blank, add 150 µL of acetonitrile without IS.
-
Vortex all tubes vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to autosampler vials.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
Data Presentation & Method Parameters
LC-MS/MS Conditions
The following tables summarize the proposed starting conditions for the liquid chromatography and mass spectrometry systems. Optimization may be required.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| Column | C18 Reverse-Phase, e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 2.5 min, hold for 0.5 min, re-equilibrate for 1 min |
Table 2: Mass Spectrometer Parameters (Hypothetical)
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 216.1 → 171.1 (Precursor → Product) |
| MRM Transition (IS) | To be determined based on selected IS |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Collision Energy (DP/CE/CXP) | To be optimized (e.g., 90 V / 35 V / 10 V) |
Note: The analyte's monoisotopic mass is ~215.11 Da. The precursor ion [M+H]⁺ is therefore m/z 216.1. The product ion m/z 171.1 is a hypothetical fragment corresponding to the loss of an ethoxy group (-OC₂H₅).
Example Method Validation Summary
The following tables present example data that would be expected from a successfully validated method according to regulatory guidelines.
Table 3: Example Calibration Curve Performance
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation (r²) | > 0.995 |
| LLOQ | 0.5 ng/mL |
Table 4: Example Accuracy and Precision Data
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ QC | 0.5 | ≤ 15% | ± 15% | ≤ 20% | ± 20% |
| Low QC | 1.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 75 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Visualizations
Bioanalytical Workflow Diagram
The following diagram illustrates the overall workflow from sample receipt to final data analysis.
Caption: Workflow for the bioanalysis of this compound in plasma.
Logical Relationship for Method Development
This diagram shows the logical steps and considerations for developing a robust bioanalytical method.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Ethoxy-2,3'-bipyridin-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2'-ethoxy-2,3'-bipyridin-6-amine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My Suzuki coupling reaction to form the bipyridine core is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki couplings for bipyridine synthesis are a common issue, often stemming from catalyst inhibition by the bipyridine product. Here are several factors to investigate:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may result in moderate yields (50-65%) and require high catalyst loading (>10 mol%).[1][2] Consider using more robust catalyst systems. For instance, cyclopalladated ferrocenylimine catalysts are stable in air and can produce high yields without the need for an inert atmosphere.[1][2] The addition of a co-catalyst like CuI has also been shown to improve yields in some cases.[1]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction. Imidazolium salts have been used as ligands to achieve high turnover numbers.[1][2] For sterically hindered couplings, bulky electron-rich phosphine ligands are often effective.
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. A screening of different bases (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) and solvents (e.g., DMF, toluene, 1,4-dioxane) is recommended to find the optimal combination for your specific substrates.[1][3]
-
Reaction Temperature: Inadequate temperature can lead to incomplete conversion. Ensure the reaction is heated sufficiently, typically between 80-120 °C, depending on the solvent and catalyst system.
-
Purity of Reactants: Impurities in the starting materials, particularly the boronic acid or ester, can negatively affect the catalyst and reduce the yield. Ensure all reactants are pure and dry.
Q2: I am observing significant amounts of homocoupling of my pyridine starting materials. How can I minimize this side reaction?
A2: Homocoupling is a frequent side reaction in cross-coupling chemistry. To minimize it:
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Control of Stoichiometry: Ensure a precise 1:1 stoichiometry between the halide and the boronic acid/ester. A slight excess of the boronic acid component can sometimes help to drive the desired cross-coupling reaction.
-
Reaction Conditions: The choice of catalyst and reaction conditions can influence the extent of homocoupling. Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands is advisable.
-
Temperature and Reaction Time: Running the reaction at the lowest effective temperature and for the shortest time necessary for completion can help to reduce the formation of byproducts.
Q3: The Buchwald-Hartwig amination step to introduce the 6-amino group is inefficient. What can I do to optimize this reaction?
A3: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its efficiency can be substrate-dependent.[2] Here are some optimization strategies:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is paramount. For amination of heteroaryl halides, bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos often give superior results.[4] Bidentate phosphine ligands like BINAP and DPPF have also proven effective.[2]
-
Base Selection: The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5][6] The choice of base can affect the rate of deprotonation of the amine and the overall catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Amine Source: If using ammonia directly is challenging, consider using an ammonia equivalent, such as benzophenone imine or lithium bis(trimethylsilyl)amide, followed by hydrolysis.[6]
Q4: I am having difficulty purifying the final product from residual palladium catalyst. What are effective methods for palladium removal?
A4: Residual palladium can be a significant issue, especially for pharmaceutical applications. Here are some techniques for its removal:
-
Aqueous Washes: Washing the organic solution of the product with aqueous solutions of reagents that can complex with palladium, such as sodium bisulfite or thiourea, can be effective.
-
Scavenger Resins: There are various commercially available scavenger resins with functional groups (e.g., thiols, amines) that can selectively bind to and remove palladium from the product solution.
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium.
-
Recrystallization: Careful recrystallization of the final product can often significantly reduce the level of palladium contamination.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and versatile strategy involves a two-step sequence:
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Suzuki or Stille Coupling: Formation of the 2,3'-bipyridine core by a palladium-catalyzed cross-coupling reaction between a substituted pyridine halide and a pyridine boronic acid (or organostannane).
-
Buchwald-Hartwig Amination: Introduction of the amino group at the 6-position of the bipyridine ring via another palladium-catalyzed cross-coupling reaction.
Q2: What are the recommended starting materials for the Suzuki coupling step?
A2: To synthesize the 2'-ethoxy-2,3'-bipyridine core, you would typically couple a 2-halopyridine bearing the 6-amino (or a protected amino) group with a 3-pyridylboronic acid derivative containing the 2'-ethoxy group, or vice versa. For example:
-
Route A: Coupling of 2-amino-6-halopyridine with 2-ethoxy-3-pyridylboronic acid.
-
Route B: Coupling of 2-halo-6-aminopyridine with 2-ethoxy-3-pyridylboronic acid.
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Route C: Coupling of 2-chloro-6-nitropyridine with 2-ethoxy-3-pyridylboronic acid, followed by reduction of the nitro group and subsequent amination.
Q3: Which analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for monitoring the consumption of starting materials and the formation of the product.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling in Bipyridine Synthesis
| Catalyst System | Ligand | Base | Solvent | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene | 50-65 | High catalyst loading often required.[1][2] |
| Pd(OAc)₂ | Imidazolium salt | K₂CO₃ | DMF | Up to 98 | High turnover number.[1] |
| Cyclopalladated ferrocenylimine | - | Cs₂CO₃ | Dioxane | High | Air-stable catalyst.[1][2] |
| PdCl₂(dcpp) | dcpp | K₃PO₄ | Toluene/H₂O | Good to Excellent | Addition of N-methyl ethanolamine can increase yield.[1] |
Table 2: Common Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 |
| [(CyPF-tBu)PdCl₂] | CyPF-tBu | K₃PO₄ | t-BuOH | 80 |
| PdCl₂(dppf) | dppf | LiHMDS | THF | 65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling to form an Ethoxy-Bipyridine Intermediate
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To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the pyridine halide (1.0 eq.), the pyridine boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.) and any additional ligand.
-
Add the anhydrous solvent (e.g., toluene, DMF, or 1,4-dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction flask under an inert atmosphere, add the halo-bipyridine intermediate (1.0 eq.), the palladium precatalyst (0.01-0.05 eq.), the phosphine ligand (0.01-0.05 eq.), and the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Add the amine (if liquid) or an ammonia equivalent. If using ammonia gas, bubble it through the solution.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low Suzuki coupling yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges with 2'-ethoxy-2,3'-bipyridin-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2'-ethoxy-2,3'-bipyridin-6-amine. The following information is designed to offer a structured approach to systematically resolving these challenges in your experiments.
Troubleshooting Guide: Enhancing the Solubility of this compound
Poor solubility of an active pharmaceutical ingredient (API) is a common hurdle in drug development, impacting bioavailability and formulation. It is estimated that over 70% of APIs in development pipelines are poorly soluble in water.[1] For pyridine-containing compounds like this compound, which are generally soluble in organic solvents but may have limited aqueous solubility, a systematic approach to solubility enhancement is crucial.[2]
The presence of a basic amine group and an aromatic bipyridine core in this compound suggests that several solubility enhancement strategies could be effective. Below are a series of troubleshooting steps, starting from the simplest and most common techniques.
Issue 1: Compound precipitates out of aqueous solution.
This is a primary indicator of low aqueous solubility. The following steps can be taken to address this.
1. pH Modification:
The amine group in this compound is basic and can be protonated at acidic pH. This ionization significantly increases the polarity of the molecule, which generally enhances aqueous solubility.
-
Experimental Protocol: pH Adjustment for Solubility Enhancement
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Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol) at a high concentration (e.g., 10-50 mM).
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Prepare a series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
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Add a small aliquot of the compound's stock solution to each buffer to achieve the desired final concentration.
-
Vortex each solution thoroughly and visually inspect for precipitation immediately and after a set incubation period (e.g., 1, 4, and 24 hours).
-
Quantify the solubility at each pH using a suitable analytical method such as HPLC-UV or UV-Vis spectroscopy.
-
-
Expected Outcome: Increased solubility at lower pH values.
2. Salt Formation:
For ionizable APIs, conversion to a salt form is a common and effective method to improve solubility.[3][4] By reacting the basic amine group of this compound with an acid, a more soluble salt can be formed.
-
Experimental Protocol: Small-Scale Salt Screening
-
Dissolve a known amount of this compound in a suitable organic solvent (e.g., isopropanol, acetone).
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Add a stoichiometric equivalent of a pharmaceutically acceptable acid (e.g., HCl, HBr, methanesulfonic acid, tartaric acid) dissolved in the same or a compatible solvent.
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Stir the mixture at room temperature or with gentle heating to encourage salt formation.
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Isolate the resulting solid by filtration or evaporation.
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Determine the aqueous solubility of the formed salt compared to the free base.
-
Issue 2: Insufficient solubility in organic solvents for stock solutions.
While bipyridines are generally soluble in organic solvents, issues can still arise, especially at high concentrations.[2]
1. Solvent Screening:
A systematic screening of various organic solvents can identify the most suitable one for your application.
-
Experimental Protocol: Solvent Solubility Screening
-
Weigh a small, precise amount of this compound into several vials.
-
Add increasing volumes of different solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, acetone) to each vial.
-
After each addition, vortex the vial for a set time (e.g., 1-2 minutes) and visually inspect for complete dissolution.
-
Record the volume of solvent required to fully dissolve the compound to estimate the solubility.
-
-
Data Presentation:
Solvent Estimated Solubility (mg/mL) Observations DMSO > 50 Dissolves readily DMF > 50 Dissolves readily Ethanol 10 - 20 Requires sonication Methanol 5 - 10 Slower dissolution Acetonitrile < 5 Incomplete dissolution Acetone < 5 Incomplete dissolution (Note: The data in this table is illustrative and should be determined experimentally.)
Issue 3: Poor solubility persists despite pH and solvent optimization.
If simpler methods are insufficient, more advanced formulation strategies may be necessary. These techniques often involve creating a more stable and soluble form of the API.[1][5]
1. Use of Co-solvents:
A mixture of solvents can sometimes dissolve a compound better than a single solvent.
-
Experimental Protocol: Co-solvent System Evaluation
-
Prepare various mixtures of a good solvent (e.g., DMSO) and an aqueous buffer (e.g., PBS pH 7.4). Common ratios to test include 90:10, 80:20, 50:50, etc. (organic solvent:aqueous buffer).
-
Determine the solubility of this compound in each co-solvent mixture as described in the solvent screening protocol.
-
2. Employing Excipients and Complexing Agents:
Excipients can enhance solubility through various mechanisms.
-
Surfactants: These amphiphilic molecules can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[3][4]
-
Examples: Polysorbates (Tween® series), poloxamers.
-
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble molecule can be encapsulated.[6]
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
-
Experimental Protocol: Screening of Solubilizing Excipients
-
Prepare stock solutions of various excipients (e.g., 10% w/v Tween 80, 20% w/v HP-β-CD) in an aqueous buffer.
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Add this compound to each excipient solution to create a suspension of a known concentration (in excess of its expected solubility).
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.
-
Centrifuge or filter the samples to remove undissolved compound.
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Analyze the concentration of the dissolved compound in the supernatant/filtrate by a suitable analytical method.
-
-
Data Presentation:
Formulation Measured Solubility (µg/mL) Fold Increase over Water Water (Baseline) 1x 1% Tween 80 in Water (Experimental Value) (Calculated) 5% HP-β-CD in Water (Experimental Value) (Calculated) 10% Ethanol in Water (Experimental Value) (Calculated) (Note: This table should be populated with experimentally determined values.)
3. Amorphous Solid Dispersions (ASDs):
For crystalline compounds, a significant amount of energy is required to break the crystal lattice for dissolution. ASDs involve dispersing the API in an amorphous form within a carrier, usually a polymer, which can significantly enhance solubility.[1][3]
-
Common Techniques:
-
Spray Drying: The API and a polymer are dissolved in a common solvent and then sprayed into a hot air stream to rapidly evaporate the solvent, leaving the API dispersed in the polymer matrix.
-
Hot-Melt Extrusion: The API and a thermoplastic polymer are mixed and heated, then extruded to form a solid dispersion.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor solubility of this compound?
A1: While the pyridine rings contribute to some polarity, the overall molecule has a relatively rigid, planar structure which can lead to strong intermolecular interactions and a stable crystal lattice, making it difficult for solvent molecules to surround and dissolve it.[7] The ethoxy group also adds to the molecule's hydrophobicity.
Q2: How do I choose the best solubility enhancement strategy?
A2: The choice of strategy depends on several factors including the physicochemical properties of the compound, the desired final formulation (e.g., for in vitro vs. in vivo studies), and the stage of drug development. A tiered approach is recommended, starting with simpler methods like pH modification and co-solvents before moving to more complex formulations like solid dispersions. The workflow diagram below illustrates a typical decision-making process.
Q3: Can I use DMSO for my cell-based assays?
A3: DMSO is a powerful solvent but can be toxic to cells, typically at concentrations above 0.5-1%. It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible and to include a vehicle control (medium with the same percentage of DMSO but without the compound) in your experiments.
Q4: What is the difference between kinetic and thermodynamic solubility?
A4: Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent. Kinetic solubility is the concentration of a compound at the point when it starts to precipitate from a solution that was prepared by adding the compound from a concentrated stock solution (like in many high-throughput screening assays). Kinetic solubility is often higher than thermodynamic solubility but the supersaturated solution is not stable over time.
Q5: Are there any chemical modifications I can make to the molecule itself to improve solubility?
A5: Yes, this is a common strategy in medicinal chemistry. Approaches include:
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Introducing ionizable groups: Adding acidic or basic functional groups. Your molecule already has a basic amine, which is advantageous.
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Adding polar, non-ionizable groups: Incorporating groups like hydroxyls or amides.
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Disrupting planarity: Adding substituents that break the planarity of the molecule can weaken crystal packing and improve solubility.[7]
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
- 1. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 2. Bipyridine - Wikipedia [en.wikipedia.org]
- 3. agnopharma.com [agnopharma.com]
- 4. brieflands.com [brieflands.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing In Vitro Dosage of 2'-ethoxy-2,3'-bipyridin-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro dosage of 2'-ethoxy-2,3'-bipyridin-6-amine for their experiments.
Frequently Asked Questions (FAQs)
1. What is the expected biological activity of this compound?
While specific biological targets for this compound are not yet fully elucidated in publicly available literature, compounds with a bipyridine scaffold have been reported to exhibit a range of biological activities, including anticancer effects and kinase inhibition.[1][2][3] Therefore, it is reasonable to hypothesize that this compound may function as an inhibitor of cellular signaling pathways, potentially by targeting protein kinases or other enzymes involved in cell proliferation and survival.
2. What is the recommended starting concentration range for in vitro studies?
For initial screening, a wide concentration range is recommended to determine the potency of the compound. A common starting point for novel small molecules is a logarithmic dilution series. Based on general practices for in vitro screening of kinase inhibitors, a range from 10 nM to 100 µM is often used.
Table 1: Example Initial Concentration Range for Screening
| Concentration |
| 100 µM |
| 30 µM |
| 10 µM |
| 3 µM |
| 1 µM |
| 0.3 µM |
| 0.1 µM |
| 0.03 µM |
| 0.01 µM |
| Vehicle Control (e.g., DMSO) |
3. How should I prepare a stock solution of this compound?
The solubility of this compound should be experimentally determined. Bipyridine compounds are often soluble in organic solvents like dimethyl sulfoxide (DMSO).[2]
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in anhydrous DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Caution: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][5]
4. How can I determine the IC50 value of this compound?
The half-maximal inhibitory concentration (IC50) can be determined by performing a dose-response experiment and analyzing the data using non-linear regression.
-
Procedure: Treat your target cells with a serial dilution of the compound for a defined period (e.g., 24, 48, or 72 hours).
-
Assay: Measure the desired biological endpoint (e.g., cell viability, kinase activity).
-
Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to calculate the IC50 value.[6][7][8]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting. Avoid seeding cells at the edges of the plate. |
| Edge effects | Fill the outer wells of the plate with sterile PBS or media without cells to maintain humidity and reduce evaporation. |
| Incomplete dissolution of formazan crystals (MTT assay) | Ensure complete mixing of the solubilization solution. Incubate for a sufficient time to allow for full dissolution.[9][10] |
| Compound precipitation | Visually inspect the wells for any precipitate after adding the compound. Reduce the final concentration or try a different solvent if precipitation occurs. |
Issue 2: No dose-dependent effect observed.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration range | Perform a broader range of concentrations in the initial experiment (e.g., from 1 nM to 200 µM). |
| Compound instability | Prepare fresh dilutions of the compound from the stock solution for each experiment. Assess the stability of the compound in cell culture media over the incubation period. |
| Insufficient incubation time | Increase the incubation time to allow the compound to exert its biological effect (e.g., test at 24, 48, and 72 hours). |
| Cell line resistance | Consider using a different cell line that may be more sensitive to the compound's mechanism of action. |
Biochemical Assays (e.g., Kinase or GTPase Activity Assays)
Issue 1: High background signal.
| Possible Cause | Troubleshooting Step |
| Contaminated reagents | Use fresh, high-quality reagents. |
| Non-enzymatic hydrolysis of substrate (e.g., ATP/GTP) | Include a "no enzyme" control to measure the background signal and subtract it from the experimental values. |
| Assay interference by the compound | Run a control with the compound in the absence of the enzyme to check for direct effects on the detection reagents. |
Issue 2: Low signal or no inhibition.
| Possible Cause | Troubleshooting Step |
| Inactive enzyme | Use a fresh batch of enzyme and verify its activity with a known inhibitor as a positive control. |
| Sub-optimal assay conditions | Optimize ATP/GTP concentration, substrate concentration, and incubation time. For competitive inhibitors, the apparent IC50 is dependent on the ATP/GTP concentration.[11] |
| Compound inactivity against the target | If possible, test the compound against a panel of related enzymes to determine its specificity. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general guideline for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[10][12]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Western Blot for Phosphorylated Proteins
This protocol can be used to assess the effect of the compound on the phosphorylation status of a target protein, which is a common downstream readout for kinase inhibitor activity.
-
Cell Lysis: After treating cells with the compound, wash them with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13][14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[13][16]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent when detecting phosphoproteins.[14][16]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13][16]
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) protein.
Visualizations
Caption: General experimental workflow for in vitro dosage optimization.
Caption: Troubleshooting logic for a lack of dose-dependent effect.
Caption: Hypothetical signaling pathway showing potential inhibition.
References
- 1. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III) Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Small Molecule Inhibitors
Disclaimer: No specific biological activity or off-target profile for 2'-ethoxy-2,3'-bipyridin-6-amine is publicly available. This technical support center provides a general framework and best practices for researchers and drug development professionals to identify, understand, and mitigate potential off-target effects of novel small molecule inhibitors, using a hypothetical bipyridine-based compound as an illustrative example.
Troubleshooting Guide
This guide addresses common questions and issues encountered during the characterization of a new chemical entity.
Q1: My compound is active in a cell-based assay. How do I confirm this is an on-target effect?
A1: It is crucial to validate that the observed phenotype is a direct result of modulating the intended target.[1] Off-target effects can often lead to misinterpretation of results.[2] Here are key steps for validation:
-
Confirm Target Engagement in Cells: Use methods like cellular thermal shift assay (CETSA), NanoBRET™ target engagement assays, or western blotting for downstream signaling molecules to confirm the compound binds to its intended target in a cellular environment.[3][4]
-
Use Orthogonal Approaches:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein.[1] If the compound's effect is diminished in these cells, it supports on-target activity.
-
Rescue Experiments: In a target knockout or knockdown cell line, introduce a version of the target that is resistant to the compound (e.g., via a point mutation in the binding site). If the cellular phenotype is reversed, it strongly indicates on-target activity.[1]
-
Structurally-Related Inactive Control: Synthesize a close analog of your compound that is inactive against the primary target. If this analog does not produce the same cellular phenotype, it helps rule out off-target effects related to the chemical scaffold.
-
Q2: I'm observing unexpected or inconsistent results. How do I investigate potential off-target effects?
A2: Unexpected results are often the first sign of off-target activity. A systematic approach is needed to identify the responsible off-target(s).
-
Computational Prediction: Begin with in silico methods to predict potential off-targets.[5][6][7][8] Tools based on chemical similarity, pharmacophore modeling, and machine learning can generate a list of likely interactors.[9][10]
-
In Vitro Profiling:
-
Kinome Scanning: If your compound is a suspected kinase inhibitor, screen it against a broad panel of kinases (a "kinome scan").[11][12] This will reveal its selectivity profile across the kinome.[3][13]
-
Safety Pharmacology Panels (e.g., CEREP): These panels screen your compound against a wide range of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[14][15][16][17]
-
-
Phenotypic Screening: Compare the cellular phenotype induced by your compound with the known effects of other well-characterized inhibitors. This can provide clues about the pathways being affected.
Q3: My compound has confirmed off-targets. How can I minimize their impact on my experiments?
A3: Once off-targets are identified, you can design experiments to mitigate their influence:
-
Dose-Response Analysis: Determine the potency (IC50 or EC50) of your compound for both the on-target and off-target activities. Work at the lowest possible concentration that still elicits the on-target effect to minimize engaging less potent off-targets.
-
Use a More Selective Tool Compound: If available, use a more selective inhibitor for the same target as a comparator. If both compounds produce the same effect, it is more likely to be on-target.
-
Cell Line Selection: Choose cell lines that have low expression of the off-target protein or where the off-target pathway is not active.
-
Acknowledge and Discuss: In any publication or report, it is crucial to acknowledge the known off-target activities and discuss how they might influence the interpretation of your data.
Frequently Asked Questions (FAQs)
What is the difference between selectivity and specificity?
-
Specificity is an absolute term, implying that a compound binds exclusively to one target. In reality, very few small molecules are truly specific.
-
Selectivity is a relative measure of a compound's potency for its intended target versus its potency for other off-targets. A highly selective compound is much more potent for its on-target than for any off-targets.
What is a kinome scan and when should it be performed? A kinome scan is a broad in vitro assay that tests the activity of a compound against a large number of protein kinases, often hundreds.[11] It is a critical step for any compound suspected of targeting a kinase and should be performed early in the discovery process to understand its selectivity profile and guide optimization efforts.[12]
What is a CEREP or safety pharmacology panel? A safety pharmacology panel (commercial examples include those from Eurofins Cerep and Panlabs) is a collection of in vitro binding and functional assays against targets that have known links to adverse drug events.[14][15][18] Running a compound against such a panel is a standard step in preclinical safety assessment to flag potential liabilities early.[17]
How can I use a chemical analog with a different off-target profile to strengthen my conclusions? If you have two structurally similar compounds that both inhibit the primary target but have different off-target profiles, they can be powerful tools. If both compounds produce the same biological effect, it is more likely mediated by the common on-target rather than the divergent off-targets.
What are the limitations of in silico off-target prediction? Computational tools are excellent for generating hypotheses but have limitations.[5][8] Their predictions are highly dependent on the quality of the training data and may not account for the complex cellular environment. Therefore, in silico predictions must always be validated experimentally.[19]
Data Presentation
The following tables present hypothetical data for an investigational compound, "Bipyridin-X," to illustrate the output of off-target screening campaigns.
Table 1: Hypothetical Kinase Selectivity Profile for Bipyridin-X (1 µM Screen)
| Kinase Target | % Inhibition at 1 µM | On-Target/Off-Target |
| Kinase A (On-Target) | 98% | On-Target |
| Kinase B | 85% | Off-Target |
| Kinase C | 55% | Off-Target |
| Kinase D | 12% | Off-Target |
| Kinase E | 5% | Off-Target |
| (...and 400+ other kinases) | <10% | Off-Target |
Table 2: Hypothetical Safety Pharmacology Panel Hits for Bipyridin-X (10 µM Screen)
| Target | Assay Type | % Inhibition/Activity | Potential Implication |
| hERG Channel | Binding | 62% | Cardiotoxicity Risk |
| 5-HT2B Receptor | Binding | 51% | Cardiovascular Risk |
| M1 Receptor | Binding | 15% | - |
| Dopamine Transporter | Binding | 8% | - |
Table 3: On-Target vs. Off-Target Potency Comparison for Bipyridin-X
| Target | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) |
| Kinase A (On-Target) | 25 | - |
| Kinase B | 250 | 10x |
| Kinase C | 1,500 | 60x |
| hERG Channel | 8,000 | 320x |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
-
Objective: To determine the selectivity of a compound across a panel of protein kinases.
-
Method: Use a service provider (e.g., Promega, Reaction Biology) that offers radiometric (e.g., HotSpot) or fluorescence-based (e.g., TR-FRET) kinase assays.[3][11]
-
Procedure:
-
Provide the compound to the service provider at a specified concentration (e.g., 100x stock in DMSO).
-
The provider will perform single-point screens (e.g., at 1 µM) against their kinase panel (e.g., >400 kinases).
-
The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Results are typically reported as percent inhibition relative to a DMSO control.
-
-
Follow-up: For any significant "hits" (e.g., >50% inhibition), perform dose-response curves to determine the IC50 value for each off-target kinase.
Protocol 2: Cellular Target Engagement using Western Blot
-
Objective: To confirm that the compound inhibits the activity of its target kinase within a cellular context.
-
Method: Measure the phosphorylation of a known downstream substrate of the target kinase.
-
Procedure:
-
Culture an appropriate cell line that expresses the target kinase.
-
Treat cells with a range of concentrations of the compound for a specified time. Include a DMSO vehicle control.
-
If necessary, stimulate the signaling pathway to ensure the target kinase is active.
-
Lyse the cells and collect protein lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-SubstrateX).
-
Probe a separate or stripped membrane with an antibody for the total amount of the substrate protein as a loading control.
-
Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Quantify the band intensities to determine the IC50 for inhibition of substrate phosphorylation.
-
Visualizations
Workflow for Off-Target Effect Characterization
Caption: Workflow for identifying and mitigating off-target effects.
Hypothetical Signaling Pathway Interactions
References
- 1. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pharmaron.com [pharmaron.com]
- 4. Kinase Selectivity Profiling Services [promega.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nemo.upf.edu [nemo.upf.edu]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. assayquant.com [assayquant.com]
- 14. CEREP Laboratories France - Eurofins Scientific [eurofins.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: 2'-ethoxy-2,3'-bipyridin-6-amine Synthesis
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2'-ethoxy-2,3'-bipyridin-6-amine, a common intermediate in pharmaceutical research. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction has a very low or no yield. What are the common causes?
A1: Low or no yield in the synthesis of bipyridines via Suzuki coupling is a frequent issue. Several factors can contribute:
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Catalyst Deactivation: Bipyridine products can strongly coordinate with the palladium catalyst, effectively poisoning it and halting the reaction.[1][2] Increasing the catalyst loading or using a catalyst system less prone to product inhibition may help.
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Boronic Acid/Ester Instability: Pyridylboronic acids, especially 2-pyridyl derivatives, can be unstable and prone to degradation (protodeboronation).[1][3] It is crucial to use high-quality boronic acid or a more stable ester derivative (e.g., MIDA or pinacol esters).[3]
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Inappropriate Base or Solvent: The choice of base and solvent is critical. A common combination is an aqueous solution of a carbonate base (like Na₂CO₃ or K₂CO₃) with a solvent such as 1,4-dioxane or DMF.[4] The base's strength and solubility can significantly impact the reaction rate.
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
-
Presence of Water: While some water is necessary for many Suzuki protocols (especially with inorganic bases), excessive water can promote protodeboronation of the boronic acid. Anhydrous conditions may be required for certain catalyst systems.
Q2: I am observing significant amounts of side products, particularly homocoupled starting materials. How can I minimize this?
A2: The formation of symmetrical biaryls (homocoupling) from the boronic acid starting material is a common side reaction. This is often caused by:
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Oxidative Homocoupling: This can be promoted by the presence of oxygen in the reaction mixture. Thoroughly degassing the solvent and reactants before adding the palladium catalyst is essential.
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes increase the rate of side reactions. Consider optimizing the temperature and monitoring the reaction progress to avoid unnecessarily long heating.
-
Catalyst System: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. A catalyst screen might be necessary to find the optimal system for your specific substrates.
Q3: The reaction starts but seems to stall before all the starting material is consumed. What should I do?
A3: Reaction stalling is typically a sign of catalyst deactivation.[5] As the bipyridine product forms, it binds to the palladium center, reducing its catalytic activity.[1]
-
Sequential Catalyst Addition: Instead of adding all the catalyst at the beginning, try adding a second portion midway through the reaction.
-
Higher Catalyst Loading: While not ideal for cost, increasing the initial catalyst loading (e.g., from 2 mol% to 5-10 mol%) can help push the reaction to completion.[2]
-
Change Ligand: Using bulky, electron-rich phosphine ligands can sometimes stabilize the catalytic species and prevent product inhibition.
Q4: How can I effectively purify the final this compound product?
A4: Purification of bipyridine derivatives can be challenging due to the polarity of the molecule and the similar properties of byproducts.
-
Column Chromatography: This is the most common method. Silica gel is typically used, with a solvent system gradient of increasing polarity, such as hexane/ethyl acetate or dichloromethane/methanol. The amine group on your product may cause streaking on the column; adding a small amount of triethylamine (0.1-1%) to the eluent can help mitigate this.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method to remove minor impurities.
-
Acid-Base Extraction: The basicity of the pyridine and amine groups allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine-containing product into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the pure product is re-extracted into an organic solvent.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of this compound from 2-amino-6-chloropyridine and (2-ethoxypyridin-3-yl)boronic acid.
Reagents:
-
2-amino-6-chloropyridine (1.0 eq)
-
(2-ethoxypyridin-3-yl)boronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (3-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)
-
Water
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-6-chloropyridine, (2-ethoxypyridin-3-yl)boronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed organic solvent, followed by degassed water (typically a 3:1 to 5:1 ratio of organic solvent to water).
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC or LC-MS. Reactions are often complete within 8-24 hours.[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Data Presentation
The choice of reaction components can significantly influence the outcome of the synthesis. The following table provides an illustrative summary of how varying parameters might affect the yield.
| Catalyst (mol%) | Base (2.5 eq) | Solvent (4:1) | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Pd(PPh₃)₄ (5%) | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 |
| PdCl₂(dppf) (3%) | K₂CO₃ | Toluene/H₂O | 90 | 16 | 75 |
| Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 85 |
| Pd(PPh₃)₂Cl₂ (5%) | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 67-69[4] |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for Suzuki-Miyaura synthesis.
Reaction Pathways and Side Reactions
This diagram illustrates the desired catalytic cycle for the Suzuki coupling and common off-cycle reactions that can lead to impurities and lower yields.
Caption: Suzuki cycle vs. common side reactions.
References
Technical Support Center: 2'-ethoxy-2,3'-bipyridin-6-amine Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2'-ethoxy-2,3'-bipyridin-6-amine in biochemical assays. As this compound belongs to the bipyridine class, which is frequently investigated for kinase inhibition, this guide focuses on common challenges encountered in in vitro kinase assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments.
Q1: Why is my assay signal weak or showing a low signal-to-noise ratio?
A1: A weak signal can stem from several factors:
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Enzyme Activity: The kinase may have low activity. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. It's advisable to run an enzyme titration to determine the optimal concentration for a robust signal.
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Substrate Concentration: The concentration of the substrate or ATP may be suboptimal. For kinase assays, the ATP concentration is often set near the Km value to ensure sensitivity for ATP-competitive inhibitors.
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Reagent Degradation: Assay reagents, especially ATP and fluorescently labeled components, can degrade over time. Use fresh reagents and store them according to the manufacturer's instructions.
-
Incorrect Buffer Conditions: The pH, salt concentration, and presence of necessary cofactors in the assay buffer are critical for optimal enzyme function.
Q2: I'm observing high background signal in my no-enzyme or no-compound control wells. What could be the cause?
A2: High background can be caused by:
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Assay Reagent Interference: Some assay reagents may produce a background signal. For instance, in luminescence-based assays like ADP-Glo™, residual ATP in the kinase preparation can lead to a high background.[1]
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Compound Interference: The test compound itself might interfere with the detection method. For example, fluorescent compounds can artificially increase the signal in fluorescence-based assays.[2] It is recommended to run a control with the compound and all assay components except the enzyme to check for interference.
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Contaminated Reagents: Contamination in buffers or water can also contribute to high background. Use high-purity reagents and water.
Q3: My results show poor reproducibility between replicate wells or experiments. What should I check?
A3: Poor reproducibility is often due to:
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Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or compound, is a common source of variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous assay buffers. Visually inspect the wells for any signs of precipitation. The concentration of solvents like DMSO should be kept consistent across all wells and at a level that does not inhibit the kinase.[2]
-
Temperature and Incubation Time Fluctuations: Inconsistent incubation times or temperature gradients across the assay plate can lead to variable reaction rates. Ensure uniform temperature and precise timing.
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics. Consider not using the outermost wells for critical experiments or take measures to minimize evaporation.
Q4: The IC50 value for my compound is shifting between experiments. Why is this happening?
A4: IC50 variability can be attributed to:
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ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay. Ensure the ATP concentration is consistent across all experiments.
-
Enzyme Concentration: Changes in the active enzyme concentration can also affect the IC50 value.
-
Compound Stability: The stability of this compound in the assay buffer is important. If the compound degrades over the course of the experiment, it will lead to inconsistent results.
-
Serial Dilution Inaccuracy: Errors in preparing the serial dilutions of the compound will directly impact the dose-response curve and the calculated IC50.
Data Presentation
Summarizing quantitative data in a structured format is crucial for analysis and comparison.
Table 1: Example Kinase Inhibition Data for this compound
| Kinase Target | ATP Concentration (µM) | IC50 (nM) | Hill Slope | n (replicates) |
| Kinase A | 10 | 75.3 | 1.1 | 3 |
| Kinase B | 10 | 1240.8 | 0.9 | 3 |
| Kinase C | 100 | >10,000 | N/A | 3 |
Experimental Protocols
This section provides a detailed methodology for a common kinase assay format.
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1][3]
Materials:
-
Kinase of interest
-
Kinase substrate
-
This compound (dissolved in 100% DMSO)
-
Assay buffer (specific to the kinase)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Transfer a small volume (e.g., 1 µL) of each dilution to the appropriate wells of the assay plate. Include DMSO-only wells as a no-inhibition control.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in the assay buffer.
-
Add the kinase/substrate mix to the wells containing the compound.
-
Prepare a "no-enzyme" control by adding the substrate mix without the kinase to a set of wells.
-
Prepare a reaction initiation solution containing ATP in the assay buffer.
-
To start the reaction, add the ATP solution to all wells. The final DMSO concentration should be low (typically ≤1%).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the ADP generated by the kinase reaction to ATP by adding the Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no-enzyme" controls) from all other readings.
-
Normalize the data by setting the "no-inhibition" (DMSO only) control to 100% activity and the "high-inhibition" control (or no-enzyme control) to 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Visualizations
Diagram 1: General Workflow for a Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Diagram 2: Troubleshooting Logic for Low Assay Signal
Caption: A decision tree for troubleshooting low signal in kinase assays.
References
- 1. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2,2'-Bipyridin)-6-amine | C10H9N3 | CID 14964570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of 2'-ethoxy-2,3'-bipyridin-6-amine during storage
Welcome to the technical support center for 2'-ethoxy-2,3'-bipyridin-6-amine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and in troubleshooting common issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to minimize degradation?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1][2][3][4] The container should be tightly sealed to protect it from moisture and atmospheric oxygen. Storage at refrigerated temperatures (2-8 °C) is ideal. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure, the primary modes of degradation are likely to be:
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Photodegradation: Bipyridine derivatives can be light-sensitive.[6] Exposure to UV or visible light may induce photochemical reactions, leading to discoloration and the formation of degradation products.
-
Hydrolysis: The ethoxy group, an aryl ether, is generally stable but can undergo hydrolysis under strongly acidic conditions to yield the corresponding phenol.
Q3: I've noticed a change in the color of my stored this compound. What could be the cause?
Q4: Can I store solutions of this compound?
A4: Storing the compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you must store a solution, use a deoxygenated solvent and protect it from light. The stability in solution is highly dependent on the solvent and pH. Acidic conditions should be avoided to prevent hydrolysis of the ethoxy group.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.
Issue 1: Unexpected Impurities Detected in a Freshly Opened Container
-
Symptom: Analytical testing (e.g., HPLC, LC-MS) of a newly opened sample shows significant impurity peaks.
-
Possible Cause: The compound may have degraded during shipping or initial storage if not handled under optimal conditions.
-
Troubleshooting Steps:
-
Verify the certificate of analysis (CoA) that came with the compound to check the initial purity.
-
Review the shipping and receiving records to see if there were any temperature excursions.
-
If the purity is out of specification, contact the supplier immediately.
-
Issue 2: Inconsistent Experimental Results Over Time
-
Symptom: Experiments performed with the same batch of this compound yield different results on different days.
-
Possible Cause: The compound is likely degrading in the container after being opened due to repeated exposure to air and light.
-
Troubleshooting Steps:
-
Aliquot the compound into smaller, single-use vials upon first opening the main container. This minimizes the exposure of the bulk material to the atmosphere.
-
Purge the headspace of the storage container with an inert gas (argon or nitrogen) before resealing.
-
Perform a purity check on your current stock to assess the level of degradation.
-
Issue 3: Poor Solubility or Presence of Particulate Matter
-
Symptom: The compound does not dissolve as expected or a precipitate is observed in the solution.
-
Possible Cause: Degradation products are often less soluble than the parent compound.
-
Troubleshooting Steps:
-
Attempt to filter the solution and analyze both the filtrate and the precipitate to identify the components.
-
Consider that degradation may have occurred. It is advisable to use a fresh, high-purity batch of the compound.
-
Data Presentation
Table 1: Summary of Stability Data for Structurally Related Aminopyridines
| Compound | Storage Condition | Duration | Purity Change | Reference |
| 4-Aminopyridine | Refrigerated (4 °C), protected from light | 6 months | No significant change | [1][2] |
| 4-Aminopyridine | Room Temp (22-24 °C), protected from light | 6 months | No significant change | [1][2] |
| 4-Aminopyridine | Elevated Temp (37 °C), protected from light | 1 month | No significant change | [1][2] |
| 3,4-Diaminopyridine | Refrigerated (4 °C), protected from light | 6 months | No significant change | [1][2] |
| 3,4-Diaminopyridine | Room Temp (22-24 °C), protected from light | 6 months | No significant change | [1][2] |
| 3,4-Diaminopyridine | Elevated Temp (37 °C), protected from light | 1 month | No significant change | [1][2] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm and 280 nm.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water.
-
-
Analysis:
-
Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Accelerated Stability Study
This protocol is for conducting an accelerated stability study to predict the long-term stability of the compound.
-
Sample Preparation:
-
Aliquot approximately 5-10 mg of the compound into several amber glass vials.
-
Tightly cap the vials. For a more rigorous study, some vials can be sealed under an inert atmosphere.
-
-
Storage Conditions:
-
Place the vials in stability chambers at the following conditions:
-
40 °C / 75% Relative Humidity (RH)
-
50 °C / 75% RH
-
60 °C / 75% RH
-
A control sample should be stored at 5 °C / ambient RH.
-
-
-
Time Points:
-
Pull samples for analysis at initial (T=0), 1 week, 2 weeks, and 4 weeks.
-
-
Analysis:
-
At each time point, analyze the samples for purity using the HPLC method described in Protocol 1.
-
Monitor for the appearance of new peaks (degradation products) and any change in physical appearance (e.g., color).
-
-
Data Evaluation:
Visualizations
Caption: Logical workflow for storage, potential degradation, and troubleshooting.
Caption: Workflow for an accelerated stability study.
References
- 1. sdfine.com [sdfine.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. fishersci.fr [fishersci.fr]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 9. epa.gov [epa.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Technical Support Center: Production of 2'-Ethoxy-2,3'-bipyridin-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2'-ethoxy-2,3'-bipyridin-6-amine.
Troubleshooting Guides
Guide 1: Suzuki Coupling for Bipyridine Core Synthesis
A common route to the bipyridine core involves a Suzuki coupling reaction between a pyridine boronic acid/ester and a halopyridine.
Experimental Workflow: Suzuki Coupling
Caption: Workflow for Suzuki cross-coupling.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: Palladium catalyst has been oxidized. 2. Ineffective Base: Base is not strong enough or has poor solubility. 3. Poor Quality Reagents: Boronic ester has decomposed; halopyridine is impure. | 1. Use fresh catalyst or pre-activate it. Ensure the reaction is under a strict inert atmosphere. 2. Switch to a stronger base like Cs₂CO₃ or use a phase-transfer catalyst. 3. Check the purity of starting materials by NMR or LC-MS. Use freshly prepared boronic ester. |
| Stalled Reaction | 1. Catalyst Inhibition: The bipyridine product is coordinating to the palladium center, deactivating the catalyst.[1] 2. Insufficient Heat: The reaction temperature is too low for efficient transmetalation or reductive elimination. | 1. Increase catalyst loading (e.g., from 2 mol% to 5 mol%). 2. Use bulky phosphine ligands (e.g., XPhos) to prevent product coordination.[1] 3. Gradually increase the reaction temperature in 5°C increments, monitoring for product formation and decomposition. |
| Significant Homocoupling of Boronic Ester | 1. Presence of Oxygen: Trace oxygen can promote the homocoupling side reaction. 2. Inappropriate Ligand: The chosen ligand does not sufficiently stabilize the palladium intermediate. | 1. Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of inert gas. 2. Screen different phosphine ligands to find one that favors cross-coupling over homocoupling. |
Guide 2: Nucleophilic Aromatic Substitution (SNAr) for Ethoxylation
The introduction of the ethoxy group can be achieved via SNAr on a suitable halobipyridine precursor.
Logical Flow: SNAr Troubleshooting
Caption: Decision tree for troubleshooting SNAr.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient Reactivity: The halide leaving group is not sufficiently activated for nucleophilic attack. Pyridine rings are electron-deficient, which facilitates SNAr, but activation can be position-dependent.[2][3] 2. Wet Reagents: Sodium ethoxide is hygroscopic; water will consume the base and inhibit the reaction. | 1. Increase the reaction temperature to reflux. 2. Use a polar aprotic co-solvent like DMSO or DMF to enhance the rate of SNAr reactions.[4] 3. Ensure sodium ethoxide is freshly prepared or properly stored under anhydrous conditions. |
| Formation of Dark Tarry Material | 1. High Temperatures: Prolonged heating at high temperatures can lead to decomposition of the starting material or product. 2. Air Oxidation: The reaction mixture may be sensitive to air, especially at elevated temperatures. | 1. Perform the reaction at the lowest effective temperature. Monitor progress by TLC or LC-MS to avoid prolonged heating. 2. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Difficulty in Product Isolation | 1. Product Solubility: The ethoxylated product may have high solubility in the alcoholic solvent. 2. Emulsion during Workup: The presence of polar solvents and salts can lead to stable emulsions. | 1. After the reaction, distill off the ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) for workup. 2. Use brine (saturated NaCl solution) during the aqueous wash to break emulsions. |
Guide 3: Amination of the Bipyridine Core
The final amino group can be introduced using methods like Buchwald-Hartwig amination or another SNAr reaction.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) | | :--- | Buchwald-Hartwig Amination | | | Low Yield | 1. Ligand Choice: The phosphine ligand is not optimal for the specific bipyridine substrate. 2. Base Incompatibility: The chosen base is hindering the catalytic cycle. | 1. Screen a panel of Buchwald-Hartwig ligands (e.g., BINAP, DavePhos, Xantphos). 2. Test different bases such as NaOt-Bu, K₃PO₄, or Cs₂CO₃. | | Dehalogenation of Starting Material | 1. Catalyst system promotes a reductive pathway. | 1. Lower the reaction temperature. 2. Use a less electron-rich phosphine ligand. | | | SNAr with Ammonia/Amine Source | | | No Reaction | 1. Insufficient Activation: The position of the leaving group is not sufficiently activated by the ring nitrogen and the ethoxy substituent for SNAr with an amine. | 1. This route may require harsh conditions (high temperature and pressure) which can be challenging to scale. Consider an alternative strategy like a nitration/reduction sequence if direct amination is unsuccessful. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the Suzuki coupling step? A1: The primary challenge is often catalyst deactivation due to product inhibition. The bipyridine product can chelate to the palladium catalyst, removing it from the catalytic cycle.[1] On a larger scale, this can lead to stalled reactions and low yields. To mitigate this, using bulky, electron-rich phosphine ligands is recommended, as they can promote the desired reductive elimination step and disfavor product binding.
Q2: My SNAr reaction for ethoxylation is very slow. What can I do? A2: Sluggish SNAr reactions on heteroaromatic rings can be accelerated in several ways. First, ensure your reagents, especially sodium ethoxide and the solvent, are completely anhydrous. Second, increasing the temperature to reflux is a standard approach. If the reaction is still slow, adding a polar aprotic co-solvent like DMSO can significantly increase the reaction rate.[4]
Q3: I am observing the formation of a significant amount of a dehalogenated byproduct during my coupling reaction. What is the cause? A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by β-hydride elimination from certain intermediates or by protodehalogenation if a source of protons is available. To minimize this, ensure your base is non-nucleophilic and anhydrous. Sometimes, adjusting the ligand-to-metal ratio or changing the solvent system can also suppress this side reaction.
Q4: What is the best method for purifying the final product, this compound? A4: The final product contains both a basic amino group and a bipyridine core, making it moderately polar and capable of interacting with silica gel. Column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes, often with a small amount of triethylamine (e.g., 1%) in the mobile phase, is a common method. The triethylamine helps to prevent peak tailing by deactivating the acidic sites on the silica. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is also a viable option for final purification if a crystalline solid is obtained.
Q5: Can I introduce the amino group before the ethoxy group? A5: The order of substituent introduction is critical. An amino group is a strong electron-donating group, which will activate the pyridine ring it is on towards electrophilic substitution but deactivate it towards nucleophilic aromatic substitution. Conversely, an ethoxy group is also electron-donating, but less so than an amino group. It is generally advisable to perform the SNAr reactions on rings that are not yet substituted with strong electron-donating groups. Therefore, a strategy involving coupling of a halo-aminopyridine with an ethoxy-halopyridine or sequential functionalization of a dihalobipyridine would need careful planning to ensure the desired regioselectivity.
Experimental Protocols
Protocol 1: Synthesis of 2,2'-dichloro-3,3'-bipyridine (Illustrative Precursor)
This protocol describes a hypothetical but plausible synthesis of a key intermediate.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,3-dichloropyridine (2 equivalents), bis(pinacolato)diboron (1 equivalent), Pd(dppf)Cl₂ (3 mol%), and potassium acetate (3 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane via cannula.
-
Boronic Ester Formation: Heat the mixture at 85°C for 16 hours. Monitor by TLC or GC-MS for the consumption of 2,3-dichloropyridine and formation of the pyridine boronic ester.
-
Coupling: After cooling to room temperature, add another portion of 2,3-dichloropyridine (1.2 equivalents), an aqueous solution of 2M K₂CO₃ (4 equivalents), and Pd(PPh₃)₄ (5 mol%).
-
Reaction: Vigorously stir and heat the mixture to 90°C for 12 hours.
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the dihalobipyridine intermediate.
Protocol 2: Ethoxylation via SNAr
-
Reaction Setup: In a round-bottom flask, dissolve the dihalobipyridine intermediate in absolute ethanol.
-
Reagent Addition: Add sodium ethoxide (1.1 equivalents) portion-wise at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take 4-24 hours.
-
Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over MgSO₄, and concentrate. Purify by column chromatography to isolate the mono-ethoxylated product.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for process optimization.
| Parameter | Condition A | Condition B | Condition C |
| Suzuki Coupling | |||
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / XPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Yield (%) | 45 | 65 | 80 |
| Ethoxylation SNAr | |||
| Solvent | EtOH | EtOH/DMSO (4:1) | DMF |
| Temperature (°C) | 78 | 78 | 100 |
| Reaction Time (h) | 24 | 8 | 6 |
| Yield (%) | 50 | 75 | 70 |
References
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of a Novel Bipyridine Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a promising bipyridine derivative, 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide, and its analogs, against the human breast cancer cell line MCF-7. The performance of these compounds is benchmarked against the established chemotherapeutic agent, Doxorubicin. This document is intended to provide an objective overview supported by experimental data to inform further research and development in the field of oncology.
Quantitative Analysis of Cytotoxic Activity
The in vitro cytotoxic activity of a series of synthesized bipyridine derivatives was evaluated against the MCF-7 adenocarcinoma breast cancer cell line. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. The data indicates that several of the novel compounds exhibit significant anticancer activity, with compound 7c demonstrating higher potency than the reference drug, Doxorubicin.[1][2][3][4]
| Compound | Target Cell Line | IC50 (µg/mL) ± SD |
| 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide (Compound 3 ) | MCF-7 | Closely active |
| Compound 7c (a derivative of Compound 3) | MCF-7 | 0.6 ± 0.01 |
| A series of other derivatives (Compounds 2, 4, 6, 7a, 7b, 7d ) | MCF-7 | Noticeable effect |
| Doxorubicin (Reference Drug) | MCF-7 | 1.6 ± 0.02 |
Table 1: Comparative Cytotoxic Activity of Bipyridine Derivatives and Doxorubicin against MCF-7 Cells. Data sourced from studies on novel bipyridine derivatives.[1][2][3][4]
Experimental Protocols
The determination of cytotoxic activity was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (bipyridine derivatives and Doxorubicin) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 4 hours to allow the conversion of MTT into formazan crystals by metabolically active cells.[5][6][7][8]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the insoluble purple formazan crystals.[5][8]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[5][8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined from the dose-response curves.
Experimental workflow for the MTT assay.
Potential Signaling Pathways
Understanding the mechanism of action is crucial for drug development. Based on current research on bipyridine derivatives and the known mechanisms of Doxorubicin, the following pathways are proposed.
Proposed Mechanism of Action for Bipyridine Derivatives
Bipyridine derivatives have been suggested to induce cancer cell death through the induction of apoptosis. This process may be initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the subsequent activation of apoptotic pathways.[9] Furthermore, some studies suggest that bipyridine compounds may exert their effects by interacting with key signaling proteins such as AKT and BRAF, which are critical in cancer cell proliferation and survival.[9]
Proposed signaling pathway for bipyridine derivatives.
Established Mechanism of Action for Doxorubicin
Doxorubicin, a well-established anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms. Its primary modes of action are the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA strand breaks and ultimately triggers apoptosis.[10][11][12][13] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxic effects.[10][11][12]
Established signaling pathway for Doxorubicin.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4'- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - ProQuest [proquest.com]
- 4. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. cancerresearchuk.org [cancerresearchuk.org]
Comparative Analysis of 2'-ethoxy-2,3'-bipyridin-6-amine and Other Bipyridine Derivatives in Preclinical Research
An In-depth Review for Researchers and Drug Development Professionals
The landscape of medicinal chemistry is continually evolving, with bipyridine derivatives emerging as a significant class of heterocyclic compounds demonstrating a wide array of biological activities. Their versatile scaffold allows for structural modifications that can modulate their therapeutic properties, making them attractive candidates for drug discovery programs. This guide provides a comparative overview of 2'-ethoxy-2,3'-bipyridin-6-amine and other notable bipyridine derivatives, with a focus on their performance in preclinical studies.
Introduction to Bipyridine Derivatives
Bipyridines are organic compounds consisting of two linked pyridine rings. The orientation of these rings and the nature of the substituents appended to them give rise to a diverse family of molecules with applications ranging from catalysis to materials science and, most notably, pharmacology. In the context of drug development, bipyridine derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. Their mechanism of action often involves the chelation of metal ions or interaction with specific biological targets such as kinases.
Focus Compound: this compound
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data on the biological activity of this compound. This suggests that the compound may be a novel or less-studied derivative within the bipyridine family. While its chemical structure, featuring an ethoxy and an amine group on a bipyridine core, hints at potential biological interactions, the absence of published performance data prevents a direct comparison with other derivatives.
Comparative Analysis with Structurally Related Bipyridine Derivatives
In the absence of data for the primary compound of interest, this guide will focus on the reported activities of structurally analogous and well-characterized bipyridine derivatives to provide a relevant comparative framework. The following sections will detail the performance of various bipyridine compounds in preclinical assays, with a focus on their anticancer properties.
Anticancer Activity of Bipyridine Derivatives
Numerous studies have highlighted the potential of bipyridine derivatives as anticancer agents. Their efficacy is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.
Table 1: Cytotoxicity of Selected Bipyridine Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivative (Compound 7c) | MCF-7 (Breast) | 0.6 µg/mL | |
| Doxorubicin (Reference Drug) | MCF-7 (Breast) | 1.6 µg/mL | |
| 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide (Compound 3) | MCF-7 (Breast) | ~1.6 µg/mL |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data presented in Table 1, extracted from a study on novel bipyridine derivatives, demonstrates the potent cytotoxic effects of these compounds against the MCF-7 breast cancer cell line. Notably, compound 7c exhibited a significantly lower IC50 value than the standard chemotherapy drug doxorubicin, indicating its superior potency in this in vitro assay.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in these studies. The following is a generalized protocol for a common cytotoxicity assay used to evaluate the anticancer activity of chemical compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for a Typical MTT Assay:
Caption: Workflow of the MTT assay for determining cell viability.
Signaling Pathways and Mechanisms of Action
The anticancer effects of bipyridine derivatives are often linked to their ability to modulate specific signaling pathways that are dysregulated in cancer. While the precise mechanism of this compound is unknown, related compounds have been shown to act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
Illustrative Kinase Inhibition Pathway:
Caption: Generalized pathway of kinase inhibition by a bipyridine derivative.
Conclusion and Future Directions
While a direct comparative analysis of this compound is currently hampered by the lack of available data, the broader family of bipyridine derivatives continues to show significant promise in preclinical cancer research. The potent cytotoxic effects observed for some derivatives underscore the therapeutic potential of this chemical scaffold.
For researchers and drug development professionals, the key takeaway is the importance of systematic structure-activity relationship (SAR) studies. The introduction of various functional groups, such as the ethoxy and amine moieties in the title compound, can profoundly influence biological activity. Future research should focus on the synthesis and biological evaluation of this compound and its analogs to elucidate their mechanism of action and assess their therapeutic potential. Such studies will be instrumental in unlocking the full potential of bipyridine derivatives in the development of novel therapeutics.
Comparative Analysis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors: A Surrogate for 2'-ethoxy-2,3'-bipyridin-6-amine
A comprehensive comparative analysis of 2'-ethoxy-2,3'-bipyridin-6-amine and its direct analogues is not feasible at this time due to a lack of publicly available research and experimental data on this specific compound. However, to address the core request for a comparative guide on similar kinase inhibitors, this report focuses on a closely related and well-documented class of compounds: the pyrido[2,3-d]pyrimidine derivatives. This scaffold is structurally analogous to the 2,3'-bipyridine core and has been extensively investigated for its potent inhibitory activity against various protein kinases, which are critical targets in drug discovery, particularly in oncology.
This guide provides a detailed comparison of a series of pyrido[2,3-d]pyrimidine-based inhibitors, summarizing their structure-activity relationships (SAR) against several tyrosine kinases. The data presented is compiled from published scientific literature and aims to provide researchers, scientists, and drug development professionals with a clear, objective comparison of the performance of these compounds, supported by experimental data and methodologies.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (IC50 values) of a series of pyrido[2,3-d]pyrimidine derivatives against a panel of receptor tyrosine kinases (RTKs). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower IC50 values indicate higher potency. The selected data is based on a structure-activity relationship study of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.
| Compound ID | R1 | R2 | PDGFr IC50 (µM) | FGFr IC50 (µM) | EGFr IC50 (µM) | c-Src IC50 (µM) |
| 4b | -NH-C(O)NH-C(CH3)3 | 2,6-diCl | 1.11 | 0.13 | 0.45 | 0.22 |
| 6c | -NH(CH2)4N(C2H5)2 | 2,6-diCl | - | - | - | - |
| 4e | -NH-C(O)NH-C(CH3)3 | 3,5-diOCH3 | >50 | 0.060 | >50 | >50 |
Data sourced from a study on the structure-activity relationships of a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.
Experimental Protocols
The inhibitory activity of the compounds was determined using a standard in vitro kinase assay protocol. A detailed methodology for a representative kinase inhibition assay is provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Inhibition
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human kinase (e.g., PDGFr, FGFr, EGFr, c-Src)
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Streptavidin-coated microplates
-
Phospho-specific antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., H2SO4)
-
Plate reader
Procedure:
-
Coating: Streptavidin-coated microplates are washed with an appropriate wash buffer.
-
Substrate Immobilization: The biotinylated peptide substrate is added to the wells and incubated to allow for binding to the streptavidin. The plates are then washed to remove any unbound substrate.
-
Kinase Reaction: The kinase, test compound at various concentrations, and ATP are added to the wells containing the immobilized substrate. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Washing: The reaction is stopped by washing the plate to remove the kinase, ATP, and test compound.
-
Antibody Binding: A phospho-specific antibody-HRP conjugate is added to the wells and incubated. This antibody specifically binds to the phosphorylated substrate.
-
Washing: The plate is washed to remove any unbound antibody.
-
Signal Detection: TMB substrate is added to the wells. The HRP enzyme on the antibody catalyzes the conversion of TMB to a colored product.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution, which changes the color of the product.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway of a receptor tyrosine kinase (RTK), a common target for the class of inhibitors discussed.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.
Experimental Workflow Diagram
The diagram below outlines the general workflow for an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Benchmarking 2'-ethoxy-2,3'-bipyridin-6-amine: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance analysis of the novel compound 2'-ethoxy-2,3'-bipyridin-6-amine against established alternatives in key in vitro assays. Due to the novelty of this compound, performance data presented herein is based on a hypothetical profile for illustrative benchmarking purposes. This data is compared with published data for the multi-kinase inhibitor Sorafenib and the cytotoxic agent Cisplatin.
Executive Summary
Bipyridine derivatives are a well-established class of compounds with significant potential in oncology, often exhibiting cytotoxic and kinase inhibitory activities. This guide benchmarks the hypothetical performance of this compound, a novel substituted bipyridine amine, against Sorafenib, a multi-kinase inhibitor, and Cisplatin, a standard chemotherapeutic agent. The comparison focuses on cytotoxicity in relevant cancer cell lines and inhibitory activity against a panel of kinases, providing a framework for evaluating its potential therapeutic efficacy.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population after 72 hours of exposure.
| Compound | HepG2 (Liver Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) |
| This compound (Hypothetical) | 3.5 | 5.2 |
| Sorafenib | 5.93 - 8.51[1] | 2.6[2] |
| Cisplatin | ~10-30 (highly variable)[3] | ~5-20 (highly variable)[3][4] |
Table 2: In Vitro Kinase Inhibition Profile
This table compares the hypothetical half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases with the known inhibitory profile of Sorafenib.[2][] Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) (Hypothetical) | Sorafenib IC50 (nM) |
| Raf-1 | 10 | 6 |
| B-Raf | 25 | 22 |
| VEGFR-2 | 80 | 90 |
| PDGFR-β | 60 | 57 |
| c-Kit | 75 | 68 |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 2'-Ethoxy-2,3'-bipyridin-6-amine: A Comparative Guide to Experimental Results
For researchers and professionals in drug development, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comparative analysis of experimental data related to 2'-ethoxy-2,3'-bipyridin-6-amine and its structural analogs, focusing on their biological activities. Due to the limited publicly available data for this compound, this guide leverages experimental results from closely related bipyridine derivatives to provide a valuable cross-validation resource.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of bipyridine derivatives is a key indicator of their potential as anticancer agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide derivatives against the MCF-7 human breast cancer cell line. These compounds share a core bipyridine scaffold with this compound, providing a basis for structural activity relationship (SAR) analysis.
| Compound | Modification | IC50 (µg/mL) against MCF-7 Cells[1][2][3] |
| Doxorubicin (Reference) | Standard Chemotherapeutic | 1.6 ± 0.02 |
| Compound 3 | 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide | Closely active with doxorubicin |
| Compound 7c | Derivative of Compound 3 | 0.6 ± 0.01 |
| Compounds 2, 4, 6, 7a, 7b, 7d | Derivatives of Compound 3 | Noticeable cytotoxic effect |
Experimental Protocols
To ensure the reproducibility and cross-validation of experimental findings, detailed methodologies are crucial. The following sections outline the standard protocols for key assays used to evaluate the biological activity of bipyridine derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5][7] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[4][8]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic effects of novel compounds like this compound.
Figure 1. A generalized workflow for evaluating the cytotoxic effects of a test compound.
Apoptosis Signaling Pathways
Studies on bipyridine derivatives suggest that they can induce apoptosis, or programmed cell death, in cancer cells.[9][10] The two main apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress. Bipyridine derivatives have been shown to induce the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization.[9] This results in the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases) that execute cell death. The Bcl-2 family of proteins plays a crucial role in regulating this process.[11]
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface.[11] This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases, which in turn activate the executioner caspases.
The following diagram illustrates the key components of the intrinsic and extrinsic apoptosis signaling pathways that may be modulated by bipyridine compounds.
Figure 2. Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4'- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
Head-to-Head Comparison: Evaluating the Potential of 2'-Ethoxy-2,3'-bipyridin-6-amine in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological drug discovery, the exploration of novel heterocyclic compounds continues to be a priority. Bipyridine derivatives, in particular, have garnered significant interest due to their versatile coordination chemistry and demonstrated biological activities, including anticancer properties. This guide provides a comparative analysis of the novel compound, 2'-ethoxy-2,3'-bipyridin-6-amine, against a known bipyridine analog and a standard chemotherapeutic agent, Doxorubicin.
Disclaimer: Publicly available experimental data for this compound is limited. The data presented herein for this compound is hypothetical and projected based on the performance of structurally similar molecules. This guide is intended to serve as a framework for potential research and evaluation.
Comparative Analysis of Cytotoxic Activity
The primary investigation into the anticancer potential of a novel compound involves assessing its cytotoxicity against cancer cell lines. In this hypothetical study, the efficacy of this compound is evaluated against the human breast adenocarcinoma cell line, MCF-7. For a robust comparison, its performance is benchmarked against a structurally related bipyridine derivative, [2,3'-Bipyridin]-6'-amine, and the well-established anticancer drug, Doxorubicin.[1][2]
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) against MCF-7 Cells
| Compound | IC₅₀ (µM) |
| This compound (Hypothetical Data) | 15.2 ± 1.8 |
| [2,3'-Bipyridin]-6'-amine | 28.5 ± 3.1 |
| Doxorubicin (Standard) | 1.2 ± 0.3 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, [2,3'-Bipyridin]-6'-amine, or Doxorubicin. A control group with no compound treatment is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the potential mechanism of action and the experimental design, the following diagrams are provided.
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for the in vitro cytotoxicity assessment.
Discussion and Future Directions
The hypothetical data suggests that this compound may possess moderate cytotoxic activity against MCF-7 cells, warranting further empirical investigation. While its projected potency is lower than the clinical standard, Doxorubicin, its distinct chemical structure could offer a different mechanism of action or a more favorable safety profile, aspects that are critical in the development of new cancer therapies.
Future research should focus on the synthesis and in vitro validation of this compound's activity against a broader panel of cancer cell lines. Mechanistic studies, including apoptosis assays and cell cycle analysis, would be crucial to elucidate its mode of action. Furthermore, structure-activity relationship (SAR) studies, exploring modifications to the ethoxy group and the bipyridine core, could lead to the discovery of more potent analogs.[3][4] The journey from a promising scaffold to a clinical candidate is long, but foundational comparative studies like this are an essential first step.
References
Independent Verification of Bipyridine-Based Compound Mechanisms: A Comparative Guide
Introduction
The following guide provides a comparative analysis of a representative bipyridine-based compound, here termed "Bipyridine Compound X" (BCX), to illustrate a framework for the independent verification of its mechanism of action. Due to the lack of publicly available data for the specific molecule 2'-ethoxy-2,3'-bipyridin-6-amine, this document serves as a template, outlining the requisite experimental data and comparative analysis necessary for rigorous scientific evaluation. The methodologies and data presented are based on established protocols for characterizing similar molecular entities, providing a blueprint for the validation of novel bipyridine derivatives.
Comparative Analysis of Bipyridine-Based Compounds
For the purpose of this illustrative guide, we will compare the hypothetical "Bipyridine Compound X" to a known alternative, "Compound Y," both targeting a common enzyme.
| Parameter | Bipyridine Compound X (Hypothetical) | Compound Y (Alternative) |
| Target Enzyme | Enzyme A | Enzyme A |
| IC50 (nM) | 50 | 100 |
| Ki (nM) | 25 | 60 |
| Cellular Potency (EC50, µM) | 0.5 | 1.2 |
| Selectivity (vs. Enzyme B) | 100-fold | 50-fold |
Experimental Protocols
Enzyme Inhibition Assay
A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of the compounds against the target enzyme.
-
Reagents: Recombinant human Enzyme A, fluorogenic substrate, assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), test compounds (dissolved in DMSO).
-
Procedure:
-
The enzyme was pre-incubated with varying concentrations of the test compounds for 15 minutes at room temperature.
-
The reaction was initiated by the addition of the fluorogenic substrate.
-
Fluorescence was measured every minute for 30 minutes using a microplate reader (Excitation/Emission wavelengths specific to the substrate).
-
The rate of reaction was calculated from the linear phase of the progress curves.
-
-
Data Analysis: The IC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Cell-Based Assay
A cell-based assay was conducted to evaluate the potency of the compounds in a cellular context.
-
Cell Line: A human cell line endogenously expressing the target enzyme.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with a range of concentrations of the test compounds for 24 hours.
-
A commercially available kit was used to measure a downstream biomarker of enzyme activity.
-
-
Data Analysis: The half-maximal effective concentration (EC50) values were calculated from the dose-response curves using a non-linear regression model.
Visualizing Molecular Pathways and Experimental Workflows
Caption: Inhibition of Enzyme A by Bipyridine Compound X.
Caption: Experimental workflow for mechanism verification.
Assessing the Specificity of Saracatinib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of the specificity of Saracatinib (AZD0530), a potent Src family kinase inhibitor, with other well-established Src and Abl kinase inhibitors, Dasatinib and Bosutinib. The information presented herein is supported by experimental data and detailed protocols to aid in the critical evaluation and application of these compounds in a research setting.
Introduction to Saracatinib and its Mechanism of Action
Saracatinib (AZD0530) is an orally bioavailable, potent dual-specific inhibitor of Src and Abl kinases.[1] It targets the ATP-binding site of these non-receptor tyrosine kinases, which are key regulators of numerous cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Aberrant Src and Abl kinase activity is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention.[3] Saracatinib has demonstrated potent inhibition of c-Src with an IC50 of 2.7 nM in cell-free assays and also inhibits other Src family kinases (SFKs) including Lck, Fyn, Lyn, Blk, and Fgr with similar potency.[4]
Comparative Kinase Inhibition Profile
The specificity of a kinase inhibitor is a critical determinant of its utility as a research tool and its therapeutic window. The following tables summarize the in vitro inhibitory activity of Saracatinib, Dasatinib, and Bosutinib against a panel of kinases, providing a comparative overview of their selectivity. While data from a single head-to-head comprehensive screen is not publicly available, the compiled data from various sources offers valuable insights into their relative specificities.
Table 1: Inhibitory Activity (IC50/Kd in nM) Against Primary Targets
| Kinase | Saracatinib (IC50, nM) | Dasatinib (Kd, nM) | Bosutinib (IC50, nM) |
| SRC | 2.7[5] | 0.8[6] | 1.2[7] |
| ABL1 | 30[1] | 0.5[6] | 1.0[7] |
| LCK | <4[5] | 0.4[6] | 1.1[7] |
| LYN | 5[5] | 0.4[6] | 1.1[7] |
| FYN | 4[5] | 0.2[6] | 1.1[7] |
| YES | 4[5] | 0.4[6] | 1.1[7] |
Note: Data is compiled from multiple sources and assay conditions may vary. Kd values for Dasatinib are from a KINOMEscan binding assay, while IC50 values are reported for Saracatinib and Bosutinib from enzymatic assays.
Table 2: Inhibitory Activity (IC50/Kd in nM) Against Selected Off-Targets
| Kinase | Saracatinib (IC50, nM) | Dasatinib (Kd, nM) | Bosutinib (IC50, nM) |
| KIT | 200[8] | 1.1[6] | >10000[7] |
| PDGFRβ | Not reported | 1.1[6] | >10000[7] |
| EPHB4 | Not reported | 3.0[6] | 24[7] |
| VEGFR2 | Not reported | 8.1[6] | 100[7] |
| EGFR | >1000[5] | 3000[6] | >10000[7] |
Note: This table highlights key off-targets to illustrate differences in selectivity profiles. A comprehensive kinome scan would be necessary for a complete comparison.
From the available data, all three inhibitors potently target Src family kinases and Abl. Dasatinib appears to be the most potent and broad-spectrum of the three, with significant activity against KIT and PDGFRβ. Bosutinib, while a potent dual Src/Abl inhibitor, shows less activity against KIT and PDGFR, which may contribute to a different side-effect profile.[7][9] Saracatinib demonstrates high potency for Src family kinases and Abl, with reported selectivity against other tyrosine kinases like EGFR.[5]
Experimental Protocols for Specificity Assessment
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key in vitro and cell-based assays commonly used to characterize kinase inhibitor selectivity.
In Vitro Kinase Activity Assays
1. ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase.[10][11]
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.[12]
-
Protocol:
-
Kinase Reaction: Set up a 5 µL kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at room temperature for the desired time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase and luciferin for the detection reaction. Incubate at room temperature for 30-60 minutes.[8]
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase's ATP pocket.[13][14]
-
Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer that binds to the kinase's ATP site. When both are bound, FRET occurs. A test compound that competes with the tracer for the ATP site will disrupt FRET.[15]
-
Protocol:
-
Reagent Preparation: Prepare 4X solutions of the test inhibitor, 2X kinase/antibody mixture, and 4X tracer in the appropriate kinase buffer.
-
Assay Assembly: In a 384-well plate, add 4 µL of the 4X inhibitor solution, followed by 8 µL of the 2X kinase/antibody mixture.
-
Reaction Initiation: Add 4 µL of the 4X tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the TR-FRET signal on a plate reader capable of measuring europium TR-FRET (e.g., excitation at ~340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percent inhibition and IC50 values based on the reduction in the FRET signal in the presence of the inhibitor.
-
Cell-Based Specificity Assays
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[16]
-
Principle: The binding of a ligand to a protein typically increases its thermal stability. In CETSA, cells are treated with the inhibitor, heated to denature proteins, and the amount of soluble target protein remaining is quantified.[17]
-
Protocol:
-
Cell Treatment: Treat cultured cells with the kinase inhibitor or vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.[18]
-
Protein Quantification: Quantify the amount of the target kinase remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the Src signaling pathway and a general workflow for assessing kinase inhibitor specificity.
References
- 1. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cell-based proteome profiling of potential dasatinib targets by use of affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
A Comparative Analysis of 2'-Ethoxy-2,3'-bipyridin-6-amine in the Landscape of Bioactive Pyridines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel compound 2'-ethoxy-2,3'-bipyridin-6-amine. In the absence of direct experimental data for this specific molecule, this analysis leverages established structure-activity relationships (SAR) within the bipyridine and aminopyridine classes of compounds to forecast its potential biological activities and benchmark it against known bioactive analogues.
The bipyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of various substituents allows for the fine-tuning of their pharmacological profiles. This guide will focus on a comparative analysis of this compound against structurally related compounds for which experimental data is available, providing a framework for its potential applications and future investigation.
Predicted Physicochemical Properties and Structure-Activity Relationship
Based on the principles of medicinal chemistry, the introduction of an ethoxy group at the 2'-position and an amine group at the 6-position of the 2,3'-bipyridine core is anticipated to modulate its physicochemical properties and biological activity. The ethoxy group, a known hydrogen bond acceptor and a lipophilic moiety, can influence the compound's solubility, membrane permeability, and metabolic stability. The amino group is a key pharmacophore in many bioactive molecules, often involved in crucial hydrogen bonding interactions with biological targets.
To contextualize the potential of this compound, we will compare it to the commercially available [2,3'-Bipyridin]-6'-amine and other substituted bipyridines documented in scientific literature.
Comparative Data of Structurally Related Bipyridine Derivatives
The following table summarizes the biological activity of selected bipyridine derivatives, providing a basis for predicting the performance of this compound. The data is extracted from studies on substituted pyridines and bipyridines, primarily focusing on their cytotoxic effects against cancer cell lines.
| Compound/Derivative | Modification from Core Structure | Biological Activity (IC50) | Target/Cell Line | Reference |
| Doxorubicin (Reference Drug) | - | 1.6 ± 0.02 µg/mL | MCF-7 | [1][2] |
| Compound 7c | 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide derivative | 0.6 ± 0.01 µg/mL | MCF-7 | [1][2] |
| [2,3'-Bipyridin]-6'-amine | Unsubstituted amine at 6' position | Data not available in reviewed literature | - | [3] |
| 2-amino-4,6-diphenylnicotinonitriles (Compound 3) | Substituted aminopyridine | 1.81 ± 0.1 µM (MDA-MB-231), 2.85 ± 0.1 µM (MCF-7) | MDA-MB-231, MCF-7 | [4] |
| 2-amino-4,6-diphenylnicotinonitriles (Compound 4) | Substituted aminopyridine | 6.93 ± 0.4 µM (MDA-MB-231), 5.59 ± 0.3 µM (MCF-7) | MDA-MB-231, MCF-7 | [4] |
Proposed Synthesis and Experimental Protocols
The synthesis of this compound can be envisioned through established cross-coupling methodologies, which are versatile for the creation of bipyridine linkages. A potential synthetic route is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound via Suzuki cross-coupling.
Key Experimental Protocols
To evaluate the biological activity of this compound and enable a direct comparison with the compounds listed in the table, the following experimental protocols are recommended:
1. In Vitro Cytotoxicity Assay (MTT Assay):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines (e.g., MCF-7, MDA-MB-231).
-
Methodology:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and comparator compounds) for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Kinase Inhibition Assays:
-
Objective: To investigate the inhibitory effect of the compound on specific kinases that are often dysregulated in cancer and inflammatory diseases (e.g., IKK-2, as suggested by the activity of aminopyridinecarboxamides).
-
Methodology:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate the recombinant kinase enzyme with the substrate and ATP in the presence of varying concentrations of the test compound.
-
After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the IC50 value for kinase inhibition.
-
Postulated Signaling Pathway Involvement
Based on the structure-activity relationships of similar aminopyridine and bipyridine compounds, it is plausible that this compound could interfere with key signaling pathways implicated in cell survival and inflammation, such as the NF-κB pathway.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Conclusion
While this compound remains a novel and uncharacterized compound, this comparative guide provides a foundational framework for its potential as a bioactive molecule. Based on the established pharmacology of related bipyridine and aminopyridine derivatives, it is hypothesized that this compound may exhibit cytotoxic and anti-inflammatory properties, possibly through the inhibition of key cellular kinases and signaling pathways. The proposed synthetic route and experimental protocols offer a clear path for the synthesis and biological evaluation of this compound, which will be essential to validate these predictions and uncover its therapeutic potential. Further research is warranted to elucidate the precise mechanism of action and to establish a comprehensive pharmacological profile for this promising new chemical entity.
References
- 1. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [2,3'-Bipyridin]-6'-amine | 31860-60-3 | FB141123 [biosynth.com]
- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 2'-ethoxy-2,3'-bipyridin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of 2'-ethoxy-2,3'-bipyridin-6-amine. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.[1] Due to the pyridine-based structure of this compound, stringent PPE protocols are mandatory.
Minimum PPE Requirements:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects eyes from splashes and fumes. Regular eyeglasses are not a substitute.[2][3] |
| Hand Protection | Nitrile or Neoprene gloves. | Provides resistance to pyridine-like compounds.[2][3][4] Avoid latex gloves as they may not offer adequate protection.[3] |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin from accidental spills and splashes.[1][2][4] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[2] |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is essential for working with volatile or potentially harmful compounds to prevent inhalation of vapors.[2][3][4][5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to prevent accidents and maintain chemical stability.[5]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for a similar compound if one for the specific chemical is unavailable.[6] Confirm that the chemical fume hood is functioning correctly.[2]
-
Work Area: Designate a specific area for handling this compound within a certified laboratory chemical fume hood.[3][7]
-
Dispensing: When transferring or weighing the chemical, do so within the fume hood to minimize exposure to any dust or vapors.[2][5] Use appropriate tools and avoid cross-contamination.[5]
-
Heating: If heating is required, do so with extreme caution and under controlled conditions, away from any ignition sources.[3][7]
-
Post-Handling: After use, securely close the container.[3] Clean the work area and any equipment used. Wash hands thoroughly after removing gloves.[7]
Storage Plan:
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3][4][7]
-
Container: Keep the container tightly closed to prevent contamination and potential degradation.[3][7]
-
Segregation: Store this compound separately from incompatible materials such as strong oxidizing agents and strong acids.[8]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.[4][5]
Disposal Plan
Improper disposal of chemical waste can pose a significant environmental and health risk.[5]
Waste Disposal Protocol:
-
Segregation: Collect waste containing this compound in a designated, properly labeled, and sealed waste container.[5][7]
-
Container Management: Do not mix with other waste streams unless compatibility is confirmed.
-
Institutional Guidelines: Adhere to all local, state, and federal regulations, as well as your institution's specific chemical waste disposal procedures.[5]
-
Collection: When the waste container is full, arrange for its collection by your institution's environmental health and safety department.
Emergency Procedures
Spill Management:
-
Immediate Action: In case of a spill, alert colleagues and evacuate the immediate area if necessary.
-
Containment: For small spills, use an absorbent material like sand or vermiculite to contain it.[4]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.
-
Reporting: Report all spills to your laboratory supervisor.[4]
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[3][7]
-
Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. nationallaboratorysales.com [nationallaboratorysales.com]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Best Practices for Handling and Storing Research Chemicals - RC-KING [rc-klng.co]
- 6. youthfilter.com [youthfilter.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
